Thalidomide-O-amido-C6-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H26N4O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C21H26N4O6/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28) |
InChI Key |
CLCAGXGZYYPIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-O-amido-C6-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C6-NH2 is a synthetic bifunctional molecule that serves as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 6-carbon aliphatic chain terminating in a primary amine. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). By recruiting the CRBN E3 ligase to the POI, PROTACs based on this scaffold can induce the ubiquitination and subsequent proteasomal degradation of the target protein. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, and application of this compound in the rapidly evolving field of targeted protein degradation.
Introduction to this compound
This compound is classified as an E3 ligase ligand-linker conjugate. Its primary function is to serve as a building block for the synthesis of PROTACs. The thalidomide component specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][2][3] The C6 amine linker provides a flexible chain for the attachment of a "warhead" ligand that targets a specific protein for degradation. The trifluoroacetic acid (TFA) salt form of this compound is also commonly used, offering enhanced water solubility and stability.[1][2]
The general mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Quantitative Data: Binding Affinity to Cereblon
| Compound | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [4] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the amide coupling of this compound to a carboxylic acid-functionalized ligand of a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, methanol)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI-COOH mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + proteasome inhibitor).
-
After treatment, wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC utilizing this compound.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Signaling Pathway of Thalidomide-Mediated Immunomodulation
Thalidomide and its derivatives are known to exert immunomodulatory effects, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] This pathway is a key regulator of inflammatory responses.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of thalidomide.
Conclusion
This compound is a critical and versatile tool for the development of PROTACs. Its well-defined interaction with Cereblon provides a robust platform for the targeted degradation of a wide array of proteins. A thorough understanding of its properties, synthetic utility, and the downstream biological consequences of its use is essential for researchers aiming to leverage the power of targeted protein degradation for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
An In-Depth Technical Guide to the Synthesis of Thalidomide-O-amido-C6-NH2: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-O-amido-C6-NH2, a crucial bifunctional molecule employed in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a six-carbon aliphatic linker terminating in a primary amine. This amine group provides a versatile attachment point for a ligand targeting a specific protein of interest, enabling the creation of heterobifunctional PROTACs that can induce the degradation of disease-causing proteins.
The nomenclature "this compound" is a common shorthand. A more precise chemical name is 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . The "-O-" signifies an ether linkage at the 4-position of the phthalimide (B116566) ring of thalidomide, and "-C6-NH2" represents the six-carbon amino linker.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the formation of a hydroxylated thalidomide precursor, followed by the introduction of the C6-amine linker. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reaction | Starting Materials | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Condensation | 3-Hydroxyphthalic Anhydride, 3-Aminopiperidine-2,6-dione | 4-Hydroxythalidomide | 274.24 | ~96 | >95 |
| 2 | Nucleophilic Substitution | 1,6-Dibromohexane, Potassium Phthalimide | N-(6-Bromohexyl)phthalimide | 326.21 | >85 | >95 |
| 3 | Williamson Ether Synthesis | 4-Hydroxythalidomide, N-(6-Bromohexyl)phthalimide | 2-(2,6-Dioxopiperidin-3-yl)-4-((6-(phthalimido)hexyl)oxy)isoindoline-1,3-dione | 519.52 | 70-85 | >95 |
| 4 | Hydrazinolysis | Protected Thalidomide-Linker Conjugate | This compound | 389.42 | >90 | >95 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure involves the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione.
Materials:
-
3-Hydroxyphthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate (B1210297) (NaOAc)
-
Glacial acetic acid (AcOH)
Procedure:
-
A mixture of 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is heated to reflux (approximately 120-130 °C).
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is suspended in water and stirred vigorously.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford 4-hydroxythalidomide as a solid.
Step 2: Synthesis of N-(6-Bromohexyl)phthalimide
This step prepares the linker with a protected amine group.
Materials:
-
1,6-Dibromohexane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in DMF, 1,6-dibromohexane (3.0-5.0 eq, used in excess) is added.
-
The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete as monitored by TLC.
-
The mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield N-(6-bromohexyl)phthalimide.
Step 3: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((6-(phthalimido)hexyl)oxy)isoindoline-1,3-dione (Protected Conjugate)
This step couples the 4-hydroxythalidomide with the protected linker via a Williamson ether synthesis.[1]
Materials:
-
4-Hydroxythalidomide
-
N-(6-Bromohexyl)phthalimide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, potassium carbonate (or cesium carbonate, 1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
N-(6-Bromohexyl)phthalimide (1.1 eq) is added to the mixture.
-
The reaction is heated to 60-70 °C and stirred overnight.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitate is collected by filtration, washed with water, and purified by column chromatography on silica (B1680970) gel to give the protected thalidomide-linker conjugate.
Step 4: Synthesis of this compound (Final Product)
This final step involves the deprotection of the terminal amine.
Materials:
-
2-(2,6-Dioxopiperidin-3-yl)-4-((6-(phthalimido)hexyl)oxy)isoindoline-1,3-dione
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
The protected thalidomide-linker conjugate (1.0 eq) is suspended in ethanol.
-
Hydrazine monohydrate (4.0-5.0 eq) is added to the suspension.[2]
-
The reaction mixture is heated to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
The mixture is cooled to room temperature, and the solvent is evaporated.
-
The residue is taken up in DCM and washed with water to remove excess hydrazine and the phthalhydrazide (B32825) byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
Mechanism of Action in PROTACs
This compound is a key component in the construction of PROTACs. The thalidomide end of the molecule binds to the E3 ubiquitin ligase Cereblon. When the other end of the PROTAC (conjugated to the C6-amine linker) binds to a target protein, a ternary complex is formed between the target protein, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
References
The Architect's Toolkit: A Deep Dive into the Role of Thalidomide Derivatives in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. Central to the success of many PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a feat elegantly achieved through the incorporation of thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide. These small molecules, once infamous for their tragic history, have been repurposed as powerful tools in the targeted protein degradation field. This technical guide provides an in-depth exploration of the pivotal role of thalidomide derivatives in PROTAC design, their mechanism of action, and the experimental methodologies used to characterize their efficacy. We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual pathways to empower researchers in the rational design and development of next-generation protein degraders.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as "molecular glues" that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] In the context of a PROTAC, the thalidomide derivative serves as the E3 ligase-recruiting ligand. The PROTAC, a heterobifunctional molecule, simultaneously binds to the target protein of interest (POI) and CRBN, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2][3]
Quantitative Analysis of Thalidomide Derivative-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and CRBN, and its ability to induce degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[4]
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: Binding affinities can vary depending on the specific experimental conditions. Data compiled from multiple sources.[1][5]
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Derivative Used |
| ARV-825 | BRD4 | Jurkat | <1 | >95 | Pomalidomide |
| dBET1 | BRD4 | various | ~430 (EC50) | >95 | Thalidomide |
| THAL-SNS-032 | CDK9 | various | 5-20 | >90 | Thalidomide |
| Compound 16 (Meng et al.) | EGFRT790M | A549 | 32.9 | >90 | Pomalidomide |
| ZQ-23 | HDAC8 | various | 147 | 93 | Pomalidomide |
| KP-14 | KRASG12C | NCI-H358 | ~1250 | Not Specified | Pomalidomide |
Note: This table presents a selection of data from various publications to illustrate the range of potencies achieved.[6][7][8][9][10][11]
Key Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a suite of robust in vitro and cellular assays.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[12]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[12]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[12]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, ubiquitin, ATP, and the purified target protein in an appropriate reaction buffer.[13]
-
-
PROTAC Addition:
-
Add the PROTAC at the desired concentration (or vehicle control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.[13]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged CRBN complex (e.g., FLAG-tagged), and the PROTAC in assay buffer.[14]
-
-
Assay Plate Setup:
-
In a microplate, combine the target protein, CRBN complex, and a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation.[14]
-
-
Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) and incubate in the dark. If a ternary complex has formed, the beads are brought into proximity, generating a chemiluminescent signal that can be measured on a plate reader.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SLAS2024 [slas2024.eventscribe.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-O-amido-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks the cellular degradation machinery. This technical guide provides an in-depth exploration of Thalidomide-O-amido-C6-NH2, a widely utilized building block that incorporates the Cereblon (CRBN) E3 ligase ligand, connected to a versatile C6 amino linker. This document details its structure, a plausible synthesis protocol, methods for its incorporation into PROTACs, and assays for evaluating the resulting degraders.
Core Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It is also referred to by the synonyms Cereblon Ligand-Linker Conjugates 11 and E3 Ligase Ligand-Linker Conjugates 25.[1] The core structure consists of the thalidomide (B1683933) moiety, which is responsible for binding to the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This thalidomide core is connected via an ether linkage to a six-carbon alkyl chain, which terminates in a primary amine. This terminal amine serves as a crucial attachment point for a linker connected to a ligand for a protein of interest, thus forming the complete PROTAC molecule.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₄O₆ |
| Molecular Weight | 430.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
Synthesis Protocol
Step 1: Synthesis of 4-hydroxythalidomide A mixture of 3-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride would be heated in acetic acid or pyridine (B92270) to yield 4-hydroxythalidomide.
Step 2: Alkylation with a protected C6 amino linker 4-hydroxythalidomide would then be reacted with a suitable N-protected 6-bromohexylamine (e.g., N-(6-bromohexyl)-tert-butoxycarbonylamine) in the presence of a base such as potassium carbonate in a solvent like DMF. This Williamson ether synthesis would attach the C6 linker to the 4-position of the phthalimide (B116566) ring.
Step 3: Deprotection of the terminal amine The protecting group (e.g., Boc) on the terminal amine of the C6 linker would be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
Purification and Characterization: The final compound would be purified by column chromatography on silica (B1680970) gel. The structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Role in PROTAC Technology and Mechanism of Action
This compound serves as a foundational building block for the construction of CRBN-recruiting PROTACs. The terminal amine of the C6 linker is typically functionalized to connect to a warhead that binds to the protein of interest (POI). The resulting heterobifunctional PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
A Technical Guide to the Physicochemical Properties of Thalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal system.[1][2] A key component of these heterobifunctional molecules is the linker, which connects a ligand that binds to the target protein of interest (POI) to a ligand that recruits an E3 ubiquitin ligase. Among the most widely utilized E3 ligase recruiters are derivatives of thalidomide (B1683933), which bind to the Cereblon (CRBN) E3 ligase.[2][3]
The linker is far more than a simple tether; its physicochemical properties profoundly influence the overall behavior and efficacy of the PROTAC.[1][4] This technical guide provides an in-depth exploration of the critical physicochemical characteristics of thalidomide-based linkers, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][5] Understanding this pathway is fundamental to the rational design of effective degraders. The PROTAC simultaneously binds to the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][6]
The Pivotal Role of the Linker in PROTAC Physicochemical Properties
The chemical nature of the linker connecting the thalidomide moiety to the POI ligand is a critical determinant of a PROTAC's drug-like properties. Key physicochemical parameters influenced by the linker include solubility, permeability, and stability.[1][]
Solubility
PROTACs are inherently large molecules, often with high molecular weights and lipophilicity that place them beyond the "Rule of Five" (bRo5) chemical space, leading to poor aqueous solubility.[8] Low solubility can lead to experimental artifacts, such as precipitation in assays, underestimation of potency, and poor bioavailability.[8]
Linker Composition and Solubility:
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTACs.[1][][9]
-
Alkyl Linkers: These linkers consist of saturated or unsaturated hydrocarbon chains and are generally hydrophobic, which can negatively impact solubility.[1]
-
Heterocyclic and Rigid Linkers: Incorporation of rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings can sometimes improve solubility and metabolic stability.[10][11]
Permeability
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[12] The large size and polar surface area of many PROTACs present a significant challenge to their cellular permeability.[12]
Linker Impact on Permeability:
-
Hydrophobicity: While excessive hydrophobicity can decrease solubility, a degree of lipophilicity is necessary for membrane traversal. Alkyl linkers can enhance permeability.[9]
-
Flexibility and Conformation: Flexible linkers, such as PEG, may allow the PROTAC to adopt conformations that shield polar groups, thereby improving permeability. Conversely, overly flexible linkers can be detrimental.[10] Rigid linkers can pre-organize the PROTAC into a more permeable conformation.[1]
-
Intramolecular Hydrogen Bonding: Linkers that promote intramolecular hydrogen bonding can reduce the polar surface area of the PROTAC, leading to enhanced permeability.[10]
Stability
The stability of a PROTAC in biological systems is crucial for its therapeutic efficacy. Linkers can be susceptible to metabolic degradation, primarily through enzymatic reactions in the liver and plasma.[11]
Linker Chemistry and Stability:
-
Amide and Ester Bonds: Linkers containing amide or ester bonds can be susceptible to hydrolysis by proteases and esterases.[11]
-
Ether and Alkyl Chains: These are generally more metabolically stable.[9]
-
Attachment Point: The point of attachment of the linker to the thalidomide scaffold can influence stability. Certain positions are more prone to enzymatic cleavage.[13]
Quantitative Data on Physicochemical Properties
The following tables summarize key physicochemical and pharmacological data for representative thalidomide-based PROTACs, illustrating the impact of linker composition and length.
Table 1: Impact of Linker Type on Permeability and Degradation
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC A | PEG-based | 1.5 | 25 | >90 |
| PROTAC B | Alkyl-based | 3.2 | 15 | >95 |
| PROTAC C | Piperazine-containing | 2.8 | 20 | >90 |
Data are representative and compiled from various sources for illustrative purposes.[9]
Table 2: Influence of Linker Length on Degradation Efficacy
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| p38α-PROTAC-1 | 12 | >1000 | <20 |
| p38α-PROTAC-2 | 15 | 100 | ~80 |
| p38α-PROTAC-3 | 17 | 50 | >90 |
| p38α-PROTAC-4 | 20 | 250 | ~60 |
Adapted from studies on p38α degraders.[14][15] For some targets, even a single ethylene glycol unit extension can abolish degradation activity.[15]
Experimental Protocols
The characterization of thalidomide-based linkers and their corresponding PROTACs relies on a suite of well-defined experimental protocols.
Measurement of Aqueous Solubility
1. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a given solvent.
-
Procedure:
-
Add an excess amount of the PROTAC to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[]
-
2. Kinetic Solubility Assay
-
Principle: This high-throughput method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock in a non-aqueous solvent.
-
Procedure:
-
Prepare a high-concentration stock solution of the PROTAC in DMSO.
-
Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.
-
Incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or the concentration of the dissolved compound to determine the point of precipitation.[17]
-
Assessment of Membrane Permeability
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a cell-free assay that models passive transcellular permeability.[12][18] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[12]
-
Procedure:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The PROTAC is added to the donor wells.
-
The acceptor plate, containing buffer, is placed in contact with the donor plate.
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured.
-
The apparent permeability coefficient (Papp) is calculated.[12]
-
2. Caco-2 Permeability Assay
-
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability through both passive diffusion and active transport mechanisms.[12][19]
-
Procedure:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer.
-
The PROTAC is added to the apical (top) side of the monolayer.
-
At various time points, samples are taken from the basolateral (bottom) side.
-
The concentration of the PROTAC in the samples is quantified to determine the rate of transport.
-
To assess efflux, the experiment can be reversed by adding the PROTAC to the basolateral side and measuring its appearance on the apical side.[12]
-
Evaluation of Metabolic Stability
1. Plasma Stability Assay
-
Principle: This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.[13]
-
Procedure:
-
The PROTAC is incubated in plasma (e.g., human, rat, or mouse) at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The remaining concentration of the parent PROTAC is quantified by LC-MS/MS.
-
The half-life (t₁/₂) of the PROTAC in plasma is calculated.[13]
-
2. Liver Microsomal Stability Assay
-
Principle: This assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
-
Procedure:
-
The PROTAC is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Samples are collected at various time points.
-
The reaction is quenched, and the concentration of the remaining PROTAC is determined by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated.
-
Experimental and Developmental Workflow
The development of a novel thalidomide-based PROTAC is an iterative process of design, synthesis, and biological evaluation.[20][21]
Conclusion
The linker is a multifaceted component of thalidomide-based PROTACs that exerts a profound influence on their physicochemical properties and, consequently, their therapeutic potential. A deep understanding of how linker composition, length, flexibility, and attachment points affect solubility, permeability, and stability is paramount for the rational design of effective and drug-like protein degraders. By systematically evaluating these properties using the experimental protocols outlined in this guide, researchers can navigate the complexities of PROTAC development and accelerate the discovery of novel therapeutics for a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Armory: A Technical Guide to the Discovery of Novel E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation.[3][4] However, the therapeutic potential of PROTACs has been constrained by a reliance on a limited repertoire of E3 ligases, primarily CRBN, VHL, MDM2, and IAP.[1][5] This guide provides an in-depth exploration of the strategies and methodologies for discovering and validating novel E3 ligase ligands, thereby expanding the toolbox for developing next-generation protein degraders.
The Rationale for Discovering Novel E3 Ligase Ligands
The dependence on a small set of ubiquitously expressed E3 ligases presents several challenges:
-
Limited Scope of Degradable Proteins: Not all proteins can be effectively targeted for degradation using the canonical E3 ligases.
-
Tissue Specificity: The ubiquitous expression of current E3 ligases can lead to off-target effects and limit the development of tissue-specific therapies.[6]
-
Acquired Resistance: Resistance to CRBN- or VHL-based PROTACs has been reported, highlighting the need for alternative degradation pathways.[2][7]
By identifying ligands for novel E3 ligases, researchers can overcome these limitations, enabling the degradation of a broader range of protein targets, achieving tissue-specific protein degradation, and circumventing resistance mechanisms.[8][9]
Strategies for Novel E3 Ligase Ligand Discovery
A variety of innovative screening platforms are being employed to identify small molecule ligands for the over 600 E3 ligases encoded in the human genome.[3][10]
High-Throughput Screening (HTS)
High-throughput screening of large compound libraries remains a cornerstone of drug discovery. For E3 ligases, HTS can be implemented using various assay formats to identify binders or modulators of E3 ligase activity.
-
Biochemical Assays: These assays monitor the ubiquitination of a substrate in a reconstituted system. Formats like AlphaScreen and TR-FRET are amenable to HTS and can detect the formation of the E3-substrate complex or the ubiquitinated product.[11]
-
Biophysical Assays: Techniques such as thermal shift assays (TSA) and surface plasmon resonance (SPR) can be used to screen for direct binding of compounds to the E3 ligase.[8][12]
Fragment-Based Ligand Discovery (FBLD)
FBLD is a powerful approach for identifying low-molecular-weight fragments that bind to a protein target.[13] These fragments can then be optimized into more potent ligands.
-
NMR-Based Screening: Protein-observed NMR spectroscopy is a sensitive technique for detecting the binding of small fragments to an E3 ligase.[9]
-
X-ray Crystallography: Soaking crystals of the E3 ligase with a library of fragments can reveal their binding modes and provide a structural basis for optimization.[14]
Covalent Ligand Discovery
Covalent inhibitors can offer high potency and prolonged duration of action.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to identify "ligandable" cysteines or other reactive residues in E3 ligases.[1] This strategy has been successfully used to identify covalent ligands for RNF4 and RNF114.[4][10]
DNA-Encoded Library (DEL) Technology
DEL technology allows for the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This approach has been used to identify novel E3 ligase ligands.[15]
Computational Approaches
In silico methods are increasingly being used to accelerate the discovery of E3 ligase ligands.[16]
-
Virtual Screening: Docking large compound libraries into the crystal structure of an E3 ligase can predict potential binders.[16]
-
Structure-Based Design: Once a hit is identified, computational modeling can guide the optimization of the ligand's affinity and selectivity.[4]
The Expanding Landscape of Recruitable E3 Ligases
Recent efforts have led to the discovery of ligands for a growing number of novel E3 ligases, significantly expanding the PROTAC toolbox.
// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="POI-PROTAC-E3 Ternary Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitin [label="Ubiquitin", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Polyubiquitination [label="Polyubiquitination of POI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Degradation [label="POI Degradation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges POI -> Ternary_Complex [color="#4285F4"]; PROTAC -> Ternary_Complex [color="#FBBC05"]; E3_Ligase -> Ternary_Complex [color="#34A853"]; Ternary_Complex -> Polyubiquitination [label="Ub Transfer", color="#EA4335"]; Ubiquitin -> Polyubiquitination [color="#5F6368"]; Polyubiquitination -> Proteasome [label="Recognition", color="#EA4335"]; Proteasome -> Degradation [label="Proteolysis", color="#202124"]; } .dot Caption: PROTAC-mediated protein degradation workflow.
| E3 Ligase | Ligand/Recruiter | Discovery Method | Target Protein(s) Degraded | Reference |
| RNF4 | Covalent binders (e.g., CCW 28-3) | Activity-Based Protein Profiling (ABPP) | BRD4 | [4] |
| RNF114 | Nimbolide (natural product) | Activity-Based Protein Profiling (ABPP) | BRD4, BCR-ABL | [1][4] |
| DCAF1 | Covalent probes (e.g., MY-1B) | Chemical Proteomics | FKBP12, BRD4 | [3] |
| DCAF11 | Alkenyl oxindoles | Synthesis and SAR | BRD4 | [1] |
| DCAF15 | Aryl sulfonamides (e.g., DP1) | High-Throughput Screening | BRD4 | [4] |
| DCAF16 | Covalent ligands (e.g., KB02) | Chemical Proteomics | FKBP12, PARP2, CDK4/6 | [1][4] |
| KEAP1 | Bardoxolone (CDDO) | Repurposing known activator | BRD4 | [1] |
| KLHDC2 | Tetrahydroquinoline derivatives | High-Throughput Screening (FP-based) | BRD2/3/4, AR | [1][8] |
Experimental Protocols for Ligand Discovery and Validation
High-Throughput E3 Ligase-Degron Binding Assay (AlphaScreen)[11]
This protocol describes a competitive binding assay to identify small molecules that disrupt the interaction between an E3 ligase and its substrate's degron peptide.
Materials:
-
Recombinant purified E3 ligase (e.g., His-tagged)
-
Biotinylated degron peptide of a known substrate
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds
Procedure:
-
Prepare a mixture of the E3 ligase and the biotinylated degron peptide in assay buffer.
-
Add test compounds at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
A decrease in the AlphaScreen signal indicates that the test compound is competing with the degron peptide for binding to the E3 ligase. IC50 values can be calculated to determine the potency of the hit compounds.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mix_Reagents [label="Mix E3 Ligase\nand Biotin-Degron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Compound [label="Add Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Beads [label="Add Donor and\nAcceptor Beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (Dark)", fillcolor="#FFFFFF", fontcolor="#202124"]; Read_Plate [label="Read AlphaScreen Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC50)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Mix_Reagents [color="#5F6368"]; Mix_Reagents -> Add_Compound [color="#5F6368"]; Add_Compound -> Incubate1 [color="#5F6368"]; Incubate1 -> Add_Beads [color="#5F6368"]; Add_Beads -> Incubate2 [color="#5F6368"]; Incubate2 -> Read_Plate [color="#5F6368"]; Read_Plate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .dot Caption: Workflow for an AlphaScreen-based HTS assay.
In Vitro Pull-down Assay for Ternary Complex Formation[17]
This assay qualitatively or semi-quantitatively assesses the ability of a PROTAC to induce the formation of a ternary complex between the E3 ligase and the POI.
Materials:
-
Recombinant purified His-tagged E3 ligase
-
Recombinant purified POI (e.g., GST-tagged)
-
PROTAC molecule
-
Ni-NTA agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., Wash buffer with 250 mM imidazole)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Incubate the His-tagged E3 ligase, the POI, and the PROTAC at various concentrations for 1-2 hours at 4°C.
-
Add Ni-NTA agarose beads and incubate for an additional hour to pull down the His-tagged E3 ligase.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase.
Data Analysis:
The presence of the POI in the eluate in a PROTAC-dependent manner indicates the formation of a ternary complex.
Cellular Degradation Assay (Western Blot)
This is the definitive assay to confirm that a PROTAC can induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control, followed by secondary antibodies.
-
Visualize the protein bands and quantify their intensity.
Data Analysis:
A dose- and time-dependent decrease in the POI protein level, normalized to the loading control, confirms PROTAC-mediated degradation. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be calculated.
Future Directions and Conclusion
The discovery of novel E3 ligase ligands is a rapidly evolving field that holds immense promise for the future of targeted protein degradation.[15][17] Future efforts will likely focus on:
-
Exploring the "Undruggable" E3 Ligase Landscape: A large fraction of the 600+ E3 ligases remain uncharacterized and represent a vast untapped resource for PROTAC development.[18]
-
Developing Tissue-Specific Ligands: Identifying ligands for E3 ligases with restricted tissue expression will be key to developing safer and more effective therapies.[9]
-
Leveraging Structural Biology: Cryo-electron microscopy (cryo-EM) and X-ray crystallography will continue to be instrumental in understanding the structural basis of ternary complex formation and guiding the rational design of novel PROTACs.[14][19]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]
- 9. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural and Chemical Biology of Ubiquitin E3 Ligases | MRC PPU [ppu.mrc.ac.uk]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Structural Diversity of Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-O-amido-C6-NH2: A Technical Guide to a Key Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C6-NH2 is a synthetic bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, derived from thalidomide (B1683933), connected to a six-carbon alkyl (C6) linker with a terminal amine group (-NH2).[1][2][3][4][5][6] This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby enabling the creation of a PROTAC designed to induce the degradation of that protein.
PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] They function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[7] this compound is a key component in the design of CRBN-recruiting PROTACs.
This technical guide provides an in-depth overview of this compound, including its role in the Cereblon-mediated degradation pathway, available binding data for related compounds, and detailed experimental protocols for its use and characterization.
Cereblon-Mediated Protein Degradation Pathway
Cereblon is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[8][9] In its natural state, this complex targets specific endogenous proteins for ubiquitination and degradation. The binding of immunomodulatory drugs (IMiDs) like thalidomide and its derivatives to Cereblon alters the substrate specificity of the E3 ligase complex, inducing the degradation of "neosubstrates."[8][9] PROTACs containing a thalidomide-based ligand exploit this mechanism by tethering a new protein of interest to the CRL4^CRBN^ complex, marking it for destruction.
Caption: Cereblon-mediated ubiquitination pathway hijacked by a PROTAC.
Quantitative Data
As of the latest available literature, specific binding affinity data (e.g., Kd, IC50) for the direct interaction of this compound with Cereblon has not been published in peer-reviewed journals. This is common for linker molecules, as they are typically characterized as part of a final PROTAC construct.
However, data for closely related thalidomide derivatives and the parent molecule provide a strong indication of the expected binding affinity. A highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was developed using a fluorescent probe derived from a similar linker, Thalidomide-O-amido-C8-NH2.[10] This assay was then used to determine the binding affinities of several known Cereblon ligands.
| Compound | Assay Type | IC50 (nM) | Ki (nM) |
| Pomalidomide | TR-FRET[10] | 6.4 | 3.0 |
| Lenalidomide | TR-FRET[10] | 8.9 | 4.2 |
| Thalidomide | TR-FRET[10] | 22.4 | 10.6 |
| CC-885 | TR-FRET[10] | 0.43 | 0.20 |
This data is for known Cereblon ligands, determined using an assay developed with a probe based on a C8 linker, and is provided for comparative purposes.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary to commercial suppliers. However, general methods for the synthesis of similar thalidomide-based linkers and their incorporation into PROTACs have been described, often involving solid-phase synthesis for rapid library generation.[11][12][13]
Below are representative protocols for key experiments involved in the characterization and application of a thalidomide-based linker conjugate in PROTAC development.
Representative Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding
This protocol is adapted from a published high-sensitivity TR-FRET assay and can be used to determine the binding affinity of new ligands that compete with a fluorescently labeled thalidomide-based probe.[10][14][15]
Objective: To measure the IC50 value of a test compound for binding to Cereblon.
Materials:
-
His-tagged human Cereblon protein
-
Tb-anti-His antibody (donor fluorophore)
-
Fluorescently labeled thalidomide probe (e.g., BODIPY FL Thalidomide, acceptor fluorophore)[10]
-
Test compound (e.g., PROTAC containing this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 2 µL of the test compound dilutions.
-
Prepare a master mix containing His-Cereblon and Tb-anti-His antibody in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a solution of the fluorescent thalidomide probe in assay buffer. Add 4 µL of this solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
-
Calculate the TR-FRET ratio and plot the data against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][17][18][19][20]
Objective: To characterize the formation and stability of the Target-PROTAC-Cereblon ternary complex.
Materials:
-
Biotinylated Cereblon (or other tagged version for capture)
-
Target protein
-
PROTAC molecule
-
SPR instrument and sensor chips (e.g., Streptavidin-coated chip)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize biotinylated Cereblon onto the streptavidin sensor chip surface to an appropriate response level.
-
Binary Interaction (PROTAC-Cereblon): Inject a series of concentrations of the PROTAC over the Cereblon surface to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC-Target): In a separate experiment (if the target can be immobilized), determine the binary KD for the PROTAC and the target protein.
-
Ternary Complex Formation: Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized Cereblon surface. The binding response will reflect the formation of the ternary complex.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding or steady-state affinity) to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.
Representative Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry) of an interaction.[21][22][23][24][25]
Objective: To determine the thermodynamic parameters of the PROTAC binding to Cereblon and the formation of the ternary complex.
Materials:
-
Cereblon protein solution (in the ITC cell)
-
PROTAC solution (in the syringe)
-
Target protein
-
Dialysis buffer (ensure identical buffer for all components)
-
ITC instrument
Procedure:
-
Sample Preparation: Dialyze the Cereblon and target proteins extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer. Accurately determine the concentrations of all components.
-
Binary Titration (PROTAC into Cereblon):
-
Load the Cereblon solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small injections of the PROTAC into the Cereblon solution while monitoring the heat change.
-
Integrate the heat peaks and fit the data to a binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Ternary Complex Titration:
-
To measure the binding of the target to the pre-formed Cereblon-PROTAC complex, saturate the Cereblon in the cell with the PROTAC.
-
Titrate the target protein from the syringe into the Cereblon-PROTAC solution.
-
The resulting thermogram will correspond to the formation of the ternary complex.
-
Visualizations of Experimental Workflows and Logical Relationships
PROTAC Characterization Workflow
Caption: A typical experimental workflow for developing and validating a PROTAC.
Ternary Complex Formation
Caption: Formation of the key ternary complex from binary interactions.
Conclusion
This compound is a valuable and widely used chemical tool for the construction of Cereblon-recruiting PROTACs. While direct, publicly available quantitative binding data for this specific linker is limited, the extensive validation of the thalidomide scaffold as a high-affinity Cereblon binder provides a strong foundation for its utility. The provided representative protocols for TR-FRET, SPR, and ITC offer a robust framework for researchers to characterize the binding events and ternary complex formation crucial for the successful design and optimization of novel protein degraders. The continued application of such linker technologies is poised to accelerate the development of new therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. aragen.com [aragen.com]
- 18. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to the Ubiquitin-Proteasome System in Targeted Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cell's Waste Disposal Machinery
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells.[1][2] This intricate and highly controlled pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or unneeded proteins.[1][3] Its role extends to the regulation of numerous cellular processes, including cell cycle progression, DNA repair, signal transduction, and stress responses.[4][5] Dysregulation of the UPS is implicated in a variety of human diseases, most notably cancer and neurodegenerative disorders.[1][3]
This guide provides a comprehensive overview of the UPS, its mechanism of action, and its revolutionary application in the field of targeted protein degradation (TPD), a therapeutic strategy designed to hijack this natural system to eliminate specific disease-causing proteins.[6][7]
The Core Mechanism: The Ubiquitination Cascade
The degradation of a target protein via the UPS is a two-step process: the tagging of the substrate protein with ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome.[8][9] The tagging process, known as ubiquitination, is carried out by a sequential enzymatic cascade involving three key players: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes.[3][10]
-
E1 (Ubiquitin-Activating Enzyme): The cascade begins with the ATP-dependent activation of ubiquitin, a highly conserved 76-amino acid protein. The E1 enzyme forms a high-energy thioester bond with the C-terminus of ubiquitin.[2][3]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[11]
-
E3 (Ubiquitin Ligase): The E3 ligase is the substrate recognition component of the system.[5][11] It brings the ubiquitin-loaded E2 enzyme into close proximity with the target protein (substrate), catalyzing the final transfer of ubiquitin to a lysine (B10760008) residue on the substrate.[3] The human genome encodes over 600 E3 ligases, providing exquisite specificity to the degradation process.[5][12]
This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome.[2]
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
The 26S Proteasome: A Molecular Shredder
The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading polyubiquitinated proteins.[4][13] It is composed of a 20S core particle (CP), which contains the catalytic sites for proteolysis, and one or two 19S regulatory particles (RP) that cap the ends of the core.[8][14]
The 19S regulatory particle is responsible for recognizing and binding to the polyubiquitin chain on the target protein, deubiquitinating it (releasing ubiquitin for recycling), unfolding the substrate, and translocating it into the 20S core for degradation.[14][15] Inside the barrel-shaped 20S core, the protein is broken down into small peptides, typically 2-10 amino acids in length.[13]
Targeted Protein Degradation (TPD): A New Therapeutic Modality
TPD is a revolutionary drug discovery strategy that co-opts the cell's native UPS to selectively eliminate disease-causing proteins.[6] Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the actual removal of the target protein from the cell.[16][17] This approach offers several key advantages:
-
Targeting the "Undruggable" Proteome: TPD can target proteins that lack enzymatic activity or well-defined binding pockets, which are often considered "undruggable" by conventional small molecules.[6][18]
-
Catalytic Action: Degraders are not consumed in the reaction and can act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[19][20] This can lead to potent activity at very low doses.[19]
-
Overcoming Resistance: By physically removing the target protein, TPD can potentially overcome resistance mechanisms associated with target overexpression or mutations that affect inhibitor binding.[21]
The most prominent class of TPD agents are Proteolysis-Targeting Chimeras (PROTACs).
PROTACs: Hijacking the UPS for Therapeutic Benefit
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[7][21][22]
By simultaneously binding to the POI and an E3 ligase, the PROTAC acts as a molecular bridge, forming a ternary complex.[20] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase's associated E2 enzyme to the POI.[19] Once the POI is polyubiquitinated, it is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[6][20]
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Quantitative Data for Key PROTAC Degraders
The efficacy of a PROTAC is characterized by several key parameters, including binding affinity (Kd), the concentration required for 50% degradation (DC50), and the maximum degradation achieved (Dmax).[17][23] Below is a summary of publicly available data for two well-characterized PROTACs.
Table 1: Quantitative Data for PROTAC Degrader ARV-110
| Parameter | Target | Value | Cell Line | Assay Type | Reference |
|---|---|---|---|---|---|
| DC50 | Androgen Receptor (AR) | ~1 nM | Various Prostate Cancer | Western Blot | [24] |
| Dmax | Androgen Receptor (AR) | >90% | VCaP Xenograft | In vivo analysis | [24] |
| Clinical Status | Androgen Receptor (AR) | Phase II Clinical Trials | Metastatic CRPC | Clinical Study |[23] |
ARV-110 is an orally bioavailable PROTAC that selectively targets the Androgen Receptor for degradation.[23][25]
Table 2: Quantitative Data for PROTAC Degrader MZ1
| Parameter | Target | Value (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Binary Binding Affinity (Kd) | BRD4BD2 | 15 | ITC | |
| VHL-ElonginC-ElonginB (VCB) | 66 | ITC | ||
| Ternary Complex Affinity (Kd) | BRD4BD2::MZ1::VCB | 3.7 | ITC | |
| DC50 | BRD4 | 2-23 | Western Blot (various) | |
| BRD2 | ~10-fold > BRD4 | Western Blot |
| | BRD3 | ~10-fold > BRD4 | Western Blot | |
MZ1 targets BET bromodomain proteins, showing preferential degradation of BRD4 over BRD2 and BRD3.
Key Experimental Protocols
Evaluating the efficacy and mechanism of a targeted protein degrader involves a series of standard biochemical and cellular assays.
Protocol: Western Blot for PROTAC-Induced Degradation
This is the most common method to quantify the reduction in target protein levels.[17]
Objective: To measure the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 16-24 hours).[17]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer with inhibitors, incubate on ice for 30 minutes, and then scrape the cells.[17]
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble proteins.[17]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
Protocol: In Vitro Ubiquitination Assay
This assay confirms that a PROTAC can induce the ubiquitination of its target in a cell-free system.
Objective: To detect the formation of polyubiquitin chains on a target protein in the presence of E1, E2, E3 ligase, ubiquitin, and a PROTAC.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (appropriate for the recruited E3)
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant target protein (substrate)
-
Ubiquitin
-
10X Reaction Buffer (e.g., 500 mM HEPES, 500 mM NaCl, 10 mM TCEP, pH 8.0)
-
100 mM Mg-ATP solution
-
PROTAC compound and vehicle control
-
SDS-PAGE sample buffer
-
Western blot apparatus and reagents (as described in 7.1)
-
Antibody against the target protein or an epitope tag
Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction components on ice in the following order (for a 25 µL reaction): dH2O, 10X Reaction Buffer, Ubiquitin, Mg-ATP, Substrate, E1, E2, E3, and PROTAC/vehicle.
-
Typical concentrations: 100 nM E1, 0.5-1 µM E2, 0.5-1 µM E3, 5-10 µM Substrate, ~100 µM Ubiquitin, 10 mM ATP.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an antibody against the target protein.
-
Interpretation: A high molecular weight smear or ladder of bands above the unmodified target protein indicates the formation of polyubiquitin chains. This effect should be dependent on the presence of all components, including ATP and the PROTAC.
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time, such as the binding of a PROTAC to its target protein or the E3 ligase.
Objective: To determine the binding affinity (Kd) of a PROTAC for its target protein and the E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC)
-
Purified ligand (protein to be immobilized on the chip)
-
Purified analyte (PROTAC or other protein in solution)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization: Covalently immobilize one binding partner (e.g., the target protein or E3 ligase) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., the PROTAC) over the sensor surface at a constant flow rate. The binding event is monitored in real-time as a change in resonance units (RU).
-
Association/Dissociation: Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Ternary Complex Analysis: To measure the affinity of the ternary complex, one protein (e.g., E3 ligase) is immobilized, and the other protein (e.g., target protein) is pre-incubated with the PROTAC before being injected as the analyte. An increase in binding affinity compared to the binary interactions indicates cooperative binding within the ternary complex.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase components | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Logic of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 22. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
The Phoenix Drug: A Technical Guide to the Turbulent History and Modern Renaissance of Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of thalidomide (B1683933), from its catastrophic past to its current role as a cornerstone of treatment for various malignancies and inflammatory conditions. We delve into the molecular mechanisms that underpin both its devastating teratogenic effects and its remarkable therapeutic efficacy, with a focus on its modern applications in research and drug development. This document provides detailed experimental protocols, quantitative clinical data, and visual representations of key biological pathways to serve as a comprehensive resource for the scientific community.
A Dark Past: The Thalidomide Tragedy
Originally synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed in the late 1950s and early 1960s as a sedative and antiemetic, particularly for the treatment of morning sickness in pregnant women.[1][2] It was initially considered so safe that in some countries it was available over-the-counter.[3] However, this perception would be shattered by one of the most devastating medical disasters in history.
By 1961, an alarming increase in newborns with severe congenital malformations was observed.[4][5] Australian obstetrician William McBride and German pediatrician Widukind Lenz independently made the connection between the maternal use of thalidomide and the catastrophic birth defects.[4][5] The drug was subsequently withdrawn from the market in late 1961 and 1962.[3][4]
The teratogenic effects of thalidomide were profound and varied, with the type and severity of the defect depending on the timing of exposure during pregnancy.[6] The critical window of susceptibility was determined to be between 20 and 36 days post-fertilization.[6] The most characteristic malformation was phocomelia, a condition where the limbs are shortened or absent, but other defects included damage to the eyes, ears, heart, and internal organs.[3][7] It is estimated that over 10,000 children worldwide were born with thalidomide-induced birth defects.[3][8] The tragedy prompted a global overhaul of drug testing regulations, leading to more stringent requirements for preclinical and clinical trials.[3]
A Modern Renaissance: Therapeutic Applications of Thalidomide and its Analogs
Decades after its withdrawal, thalidomide was serendipitously discovered to have potent therapeutic properties. This has led to its re-emergence, along with the development of more potent and safer analogs, lenalidomide (B1683929) and pomalidomomide, collectively known as immunomodulatory drugs (IMiDs).
Multiple Myeloma
Thalidomide and its analogs have revolutionized the treatment of multiple myeloma (MM), a cancer of plasma cells. In 2006, the U.S. Food and Drug Administration (FDA) granted accelerated approval for thalidomide in combination with dexamethasone (B1670325) for newly diagnosed MM patients.[9] Clinical trials have consistently demonstrated the efficacy of thalidomide-based regimens in both newly diagnosed and relapsed/refractory MM.
Table 1: Selected Clinical Trial Data for Thalidomide in Multiple Myeloma
| Trial/Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| Phase 2 Multicenter Study[8] | Relapsed MM post-transplant | Thalidomide (dose escalation 200-600 mg/d) | 43% (partial + minor response) | 67% at 12 weeks | 6 months (duration of response) | Constipation, fatigue, rash, neuropathy[8] |
| Rajkumar et al. (2006)[1] | Newly diagnosed MM | Thalidomide + Dexamethasone vs. Dexamethasone alone | 63% | 22.6 months | Not reached in study | Deep vein thrombosis, peripheral neuropathy |
| IFM 99-06[10] | Newly diagnosed MM | MPT (Melphalan, Prednisone, Thalidomide) vs. MP (Melphalan, Prednisone) | 76% | 27.5 months | 51.6 months | Peripheral neuropathy, deep vein thrombosis |
Lenalidomide (Revlimid®) and pomalidomide (B1683931) (Pomalyst®) have shown even greater potency and more manageable side effect profiles in the treatment of MM.
Table 2: Selected Clinical Trial Data for Lenalidomide and Pomalidomide in Multiple Myeloma
| Drug | Trial/Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Lenalidomide | FIRST (MM-020)[11] | Newly diagnosed MM (transplant-ineligible) | Lenalidomide + low-dose Dexamethasone | 81.8% | 25.5 months | 59.1 months |
| Lenalidomide | MM-009/010[12] | Relapsed/refractory MM | Lenalidomide + high-dose Dexamethasone | 60.6% | 11.1 months | 29.6 months |
| Pomalidomide | MM-003[13] | Relapsed/refractory MM | Pomalidomide + low-dose Dexamethasone | 31% | 4.0 months | 12.7 months |
| Pomalidomide | OPTIMISMM (Phase III)[7] | Relapsed/refractory MM | Pomalidomide + Bortezomib + Dexamethasone | 82.2% | 11.2 months | 20.7 months |
Erythema Nodosum Leprosum (ENL)
The first modern therapeutic application of thalidomide was for erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[14] Its anti-inflammatory properties provide significant relief from the debilitating symptoms of ENL.
Table 3: Selected Clinical Trial Data for Thalidomide in Erythema Nodosum Leprosum
| Trial/Study | Patient Population | Treatment Regimen | Clinical Outcome | Key Adverse Events |
| Haslett et al. (2005)[15] | 20 male patients with ENL | Thalidomide (300 mg/day initially, then tapered) | Complete resolution of cutaneous lesions in most patients within 7 days | Drowsiness, constipation, dizziness |
| Walker et al. (2005)[6] | 22 men with ENL | 100 mg/day vs. 300 mg/day thalidomide | Both doses showed improvement, slower tapering from 300mg showed less recurrence | Drowsiness, constipation |
| Systematic Review (Mahmoud & Walker, 2019)[16] | 1,673 participants (1,017 on thalidomide) | Various regimens | Effective in controlling ENL | Drowsiness (13.5%), constipation (13.4%), dizziness (6.8%) |
Mechanism of Action: A Tale of Two Effects
The dual nature of thalidomide's effects—teratogenic and therapeutic—is rooted in its unique mechanism of action, which was only fully elucidated in the 21st century. The discovery of cereblon (CRBN) as the primary molecular target of thalidomide was a landmark breakthrough.[14]
The CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] This complex is part of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Thalidomide and its analogs act as "molecular glues," binding to CRBN and altering its substrate specificity.[6] This leads to the recruitment of "neosubstrates"—proteins not normally targeted by CRL4^CRBN^—for ubiquitination and subsequent degradation by the proteasome.
Therapeutic Effects: Targeting Neosubstrates in Cancer
In multiple myeloma, lenalidomide and pomalidomide induce the degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[17][18][19] These factors are essential for the survival of myeloma cells. Their degradation leads to apoptosis of the cancer cells and stimulates an anti-tumor immune response.
Teratogenic Effects: A Developmental Catastrophe
The teratogenic effects of thalidomide are also mediated by the degradation of specific neosubstrates. A crucial target identified is the transcription factor SALL4 , which plays a vital role in limb development and other embryonic processes.[2][20][21] The degradation of SALL4 disrupts normal embryonic development, leading to the characteristic birth defects associated with thalidomide exposure.[2] The species-specific teratogenicity of thalidomide is explained by differences in the CRBN protein sequence between primates and rodents, which affects the binding and subsequent degradation of SALL4.[2]
Immunomodulatory, Anti-Angiogenic, and Anti-inflammatory Properties
Beyond its effects on protein degradation, thalidomide exhibits a range of other biological activities that contribute to its therapeutic efficacy.
Immunomodulation
Thalidomide and its analogs can modulate the immune system in several ways. They can enhance T-cell and Natural Killer (NK) cell activity, which contributes to their anti-tumor effects.[11] They also inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).
Anti-Angiogenesis
Thalidomide was one of the first recognized anti-angiogenic drugs. It can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[22][23] This anti-angiogenic activity is thought to be a significant contributor to its anti-cancer effects.
Anti-inflammation
The ability of thalidomide to inhibit TNF-α production is a key mechanism behind its anti-inflammatory effects, which are particularly relevant in the treatment of ENL.[24]
Key Experimental Protocols
The elucidation of thalidomide's mechanism of action has been dependent on a variety of sophisticated experimental techniques. Below are outlines of key protocols.
Cereblon Binding Assays
Objective: To quantify the binding affinity of thalidomide and its analogs to the CRBN protein.
-
Surface Plasmon Resonance (SPR):
-
Immobilize recombinant CRBN protein on a sensor chip.
-
Flow solutions of the test compound (e.g., thalidomide) at various concentrations over the chip.
-
Measure the change in the refractive index at the chip surface in real-time to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (K_D_) from the kinetic data.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place a solution of purified CRBN in the sample cell of a microcalorimeter.
-
Inject small, precise volumes of a concentrated solution of the test compound into the sample cell.
-
Measure the heat released or absorbed during the binding event.
-
Fit the resulting data to a binding model to determine the K_D_, stoichiometry, and thermodynamic parameters of the interaction.
-
-
Fluorescence Resonance Energy Transfer (FRET)-based Assay: [25]
-
Use a fluorescently labeled ligand that binds to the thalidomide-binding site of CRBN.
-
In a competitive binding format, incubate CRBN and the fluorescent ligand with increasing concentrations of the test compound.
-
Measure the FRET signal, which will decrease as the test compound displaces the fluorescent ligand.
-
Calculate the IC_50_ value, which can be converted to a K_i_ value.
-
Protein Degradation Assays
Objective: To determine if a test compound induces the degradation of a specific protein in a CRBN-dependent manner.
-
Western Blotting:
-
Treat cultured cells with the test compound at various concentrations and for different durations.
-
Prepare cell lysates and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest (e.g., IKZF1, SALL4).
-
Use a labeled secondary antibody to detect the primary antibody and visualize the protein bands.
-
Quantify the band intensity to determine the extent of protein degradation.
-
-
Quantitative Mass Spectrometry (Proteomics):
-
Label proteins from two cell populations (control and treated) with different stable isotopes (e.g., SILAC).
-
Combine the cell lysates and analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of proteins between the two samples to identify those that are downregulated upon treatment.
-
Anti-Angiogenic Assays
Objective: To assess the inhibitory effect of a compound on the formation of new blood vessels.
-
Tube Formation Assay:
-
Coat a multi-well plate with a basement membrane extract (e.g., Matrigel).
-
Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of the test compound.
-
Incubate for several hours to allow the cells to form capillary-like structures.
-
Visualize and quantify the tube formation (e.g., total tube length, number of junctions) using microscopy and image analysis software.
-
TNF-α Inhibition Assay
Objective: To measure the effect of a compound on the production of TNF-α.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture immune cells (e.g., peripheral blood mononuclear cells) and stimulate them with lipopolysaccharide (LPS) in the presence of the test compound.
-
Collect the cell culture supernatant.
-
Use a TNF-α specific ELISA kit to quantify the concentration of the cytokine in the supernatant.
-
Conclusion and Future Directions
The story of thalidomide is a powerful lesson in the complexities of pharmacology and the critical importance of rigorous drug development and testing. From a symbol of medical disaster, it has been reborn as a vital therapeutic agent, paving the way for a new class of drugs that modulate the ubiquitin-proteasome system. The ongoing research into the precise mechanisms of action of thalidomide and its analogs continues to uncover new therapeutic possibilities and provides a deeper understanding of fundamental cellular processes. The development of novel IMiDs and proteolysis-targeting chimeras (PROTACs) that leverage the CRBN-binding moiety of thalidomide holds immense promise for the future of targeted protein degradation and the treatment of a wide range of diseases.
References
- 1. Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Thalidomide Plus Dexamethasone Compared With Dexamethasone As Initial Therapy for Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non‐interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, double-dummy, controlled dose comparison of thalidomide for treatment of erythema nodosum leprosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final survival outcomes from the Phase III OPTIMISMM trial: PVd versus Vd in R/R myeloma | VJHemOnc [vjhemonc.com]
- 8. Thalidomide for patients with relapsed multiple myeloma after high-dose chemotherapy and stem cell transplantation: results of an open-label multicenter phase 2 study of efficacy, toxicity, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. sparkcures.com [sparkcures.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A systematic review of adverse drug reactions associated with Thalidomide in the treatment of erythema nodosum leprosum | Infolep [leprosy-information.org]
- 17. beyondspringpharma.com [beyondspringpharma.com]
- 18. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 20. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 22. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 23. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publications.ersnet.org [publications.ersnet.org]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesizing a PROTAC Using a Thalidomide Linker: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[2]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands in PROTAC design.[3] They effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[2] This application note provides a detailed protocol for the synthesis of a PROTAC utilizing a thalidomide-based linker, along with methods for its characterization and evaluation.
Signaling Pathway of a Thalidomide-Based PROTAC
The mechanism of action for a thalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC first forms a ternary complex with the target protein (POI) and the CRBN E3 ligase.[1] This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[4]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
This section details the synthesis of a PROTAC using a thalidomide derivative and a PEG linker, followed by protocols for its evaluation.
Protocol 1: Synthesis of a Thalidomide-PEG-Linker Intermediate
This protocol describes the synthesis of a key building block, Thalidomide-O-PEG3-alcohol, which can be further functionalized and conjugated to a ligand for a protein of interest.[5]
Materials and Reagents:
-
4-hydroxythalidomide
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (PEG3-OTs) [5]
-
Dissolve triethylene glycol (1.2 eq.) in DCM.
-
Add pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq.) in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with water, NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Thalidomide-O-PEG3-alcohol [5]
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the final product.
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
Assess the purity of the final compound by HPLC, aiming for >95% purity.[5]
Protocol 2: Conjugation to a POI Ligand and Final PROTAC Synthesis
This protocol outlines the final step of conjugating the thalidomide-linker intermediate to a ligand for the protein of interest. The example provided is for a generic POI ligand with a carboxylic acid group, requiring activation before coupling.
Materials and Reagents:
-
Thalidomide-O-PEG3-alcohol (from Protocol 1)
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure: [6]
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the Thalidomide-O-PEG3-alcohol (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.
Protocol 3: Evaluation of PROTAC Activity - Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][7]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per well, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a thalidomide-based PROTAC is a multi-step process that begins with the synthesis of key intermediates and culminates in the biological assessment of the final compound.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[7] The following table summarizes representative data for BRD4-targeting PROTACs utilizing a thalidomide-based linker.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| dBET1 analogue | Pomalidomide | Piperazine-based | BRD4 | < 1 | > 90 | MM.1S | [6] |
| PROTAC A | Thalidomide | PEG-based | BRD4 | 5 | ~95 | 22Rv1 | [7] (hypothetical data based on typical values) |
| PROTAC B | Thalidomide | Alkyl chain | BRD4 | 15 | ~90 | HeLa | [7] (hypothetical data based on typical values) |
Note: Data is compiled from different studies and experimental conditions may vary. The DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.[6]
Safety Precautions
-
Thalidomide and its derivatives are known teratogens. Handle these compounds with extreme caution, especially for female researchers of childbearing potential.[5]
-
Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
All manipulations should be performed in a well-ventilated fume hood.[5]
-
Harmful solvents such as pyridine and DMF should be handled with care to avoid inhalation and skin contact.[5]
-
p-Toluenesulfonyl chloride is a corrosive and lachrymatory substance and should be handled in a fume hood.[5]
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Degradation of BRD4 using a Thalidomide-Based PROTAC
These application notes provide a comprehensive guide for researchers on the use of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), such as those utilizing a Thalidomide-O-amido-C6-NH2 linker, for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. The information presented here is based on established BRD4 degraders like dBET1 and ARV-825, which employ a similar mechanism of action.
Introduction
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand that binds to the target protein (e.g., a BRD4 inhibitor like JQ1), a linker moiety (e.g., a derivative of -O-amido-C6-NH2), and a ligand that recruits an E3 ubiquitin ligase (e.g., thalidomide (B1683933) for Cereblon). This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein scaffold and its associated functions.
Mechanism of Action
The core mechanism involves the PROTAC molecule acting as a bridge between the target protein, BRD4, and the E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the BRD4 protein.
Caption: Mechanism of BRD4 degradation by a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of BRD4 degradation can be quantified by measuring the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The anti-proliferative effects are typically measured by the half-maximal growth inhibition concentration (GI50). The following tables summarize representative data for BRD4-degrading PROTACs in various cancer cell lines.
Table 1: BRD4 Degradation Efficiency
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Time for Max Degradation (h) |
| MV4;11 | dBET1 | ~1.5 | >95 | 4 |
| HeLa | dBET1 | ~3 | >90 | 18 |
| 293T | ARV-825 | ~1 | >90 | 8 |
| RS4;11 | ARV-825 | <1 | >95 | 4 |
Table 2: Anti-Proliferative Activity
| Cell Line | PROTAC | GI50 (nM) | Assay Duration (h) |
| MV4;11 | dBET1 | ~4 | 72 |
| HeLa | dBET1 | >1000 | 72 |
| 293T | ARV-825 | ~10 | 72 |
| RS4;11 | ARV-825 | ~0.5 | 72 |
Experimental Protocols
Detailed protocols for key experiments to characterize the activity of a BRD4-degrading PROTAC are provided below.
Caption: General experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is for assessing the dose-dependent degradation of BRD4 in a human cell line (e.g., MV4;11).
Materials:
-
MV4;11 cells
-
RPMI-1640 medium with 10% FBS
-
BRD4-degrading PROTAC (e.g., dBET1)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed MV4;11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 3, 10, 30, 100 nM) for 4-18 hours. Include a DMSO-only well as a vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-BRD4, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize BRD4 levels to the loading control (GAPDH) and plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50.
Protocol 2: Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
Appropriate cell culture medium
-
BRD4-degrading PROTAC
-
DMSO
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the percentage of viability against the log of the PROTAC concentration. Use a non-linear regression model to calculate the GI50 value.
Downstream Effects of BRD4 Degradation
BRD4 is a critical transcriptional co-activator. Its degradation leads to the downregulation of key oncogenes, most notably c-MYC. This effect can be monitored at both the mRNA and protein levels.
Caption: Downstream signaling effects of BRD4 degradation.
By following these protocols and understanding the underlying mechanism, researchers can effectively utilize and characterize thalidomide-based PROTACs for the targeted degradation of BRD4 in various experimental models.
Application Notes: The Rise of Thalidomide-Based PROTACs in Oncology
Introduction
Targeted protein degradation has emerged as a groundbreaking therapeutic strategy in oncology, offering the potential to eliminate disease-driving proteins that were previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy specific proteins of interest (POIs).[2][3][4]
A pivotal development in PROTAC technology has been the use of thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide) as ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] Originally a drug with a tragic history, thalidomide has been repurposed, and its mechanism of action—binding to CRBN—has been ingeniously exploited.[1][6] By incorporating a thalidomide-based moiety, PROTACs can effectively bring a cancer-promoting protein into close proximity with the CRBN E3 ligase complex, leading to the protein's ubiquitination and subsequent degradation.[1][7] This degradation-based approach offers distinct advantages over traditional inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and durable therapeutic response and overcoming resistance mechanisms.[2]
Mechanism of Action
The function of a thalidomide-based PROTAC is centered on inducing proximity between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex is a key component of the cell's protein degradation machinery.[5]
-
Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge. One end possesses a "warhead" that binds specifically to the protein of interest (POI), while the other end features a thalidomide-like ligand that binds to the CRBN substrate receptor of the E3 ligase complex.[1][6] This simultaneous binding results in the formation of a stable ternary complex (POI-PROTAC-CRBN).[8]
-
Ubiquitination: The induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme, which is recruited by the E3 ligase, onto lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a tag, marking the POI for recognition and degradation by the 26S proteasome, the cell's primary protein disposal system.[9][10] The PROTAC molecule is then released and can catalyze further degradation cycles.
Quantitative Data on Representative PROTACs
The efficacy of thalidomide-based PROTACs has been demonstrated across a range of oncological targets. The tables below summarize key in vitro and in vivo performance metrics for several notable examples.
Table 1: In Vitro Performance of Thalidomide-Based PROTACs
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | Reference |
|---|---|---|---|---|---|---|
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | Not Specified | [7] |
| THAL-SNS-032 | CDK9 | CRBN | MOLT4 | 4 nM | 50 nM | [3] |
| KP-14 | KRAS G12C | CRBN | NCI-H358 | ~1.25 µM | Not Specified | [11] |
| ZB-S-29 (11) | SHP2 | CRBN | HeLa | 6.02 nM | Not Specified | [12] |
| ARV-825 | BET Proteins (BRD4) | CRBN | KMS11-Luc | Not Specified | Not Specified |[2] |
Note: DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the target protein. IC₅₀ is the concentration that inhibits cell proliferation by 50%. Data is derived from various published sources.[4]
Table 2: Comparative In Vivo Efficacy of BET PROTACs vs. Inhibitors
| Compound | Type | Cancer Model | Dosing | Outcome | Reference |
|---|---|---|---|---|---|
| ARV-771 | PROTAC | 22Rv1 CRPC Xenograft | 10 mg/kg, daily | 72% Tumor Growth Inhibition (TGI) | [2] |
| OTX015 | Inhibitor | 22Rv1 CRPC Xenograft | 50 mg/kg, daily | 37% TGI | [2] |
| ARV-825 | PROTAC | KMS11-Luc Myeloma | 5 mg/kg, daily | Significant survival benefit | [2] |
| JQ1 | Inhibitor | Myeloma Models | Not Specified | Less profound c-MYC suppression |[2] |
Note: CRPC = Castration-Resistant Prostate Cancer. The in vivo data strongly supports that thalidomide-based PROTACs can offer a more effective therapeutic strategy than corresponding small molecule inhibitors.[2]
Protocols for Evaluating Thalidomide-Based PROTACs
Rigorous experimental evaluation is critical to characterizing the efficacy and mechanism of novel PROTACs. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Measuring Protein Degradation (DC₅₀ Determination)
This protocol is fundamental for quantifying the dose-dependent degradation of a target protein induced by a PROTAC.[9]
Methodology:
-
Cell Plating: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Treat the cells with increasing concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[9]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[9]
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes.[9]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation & SDS-PAGE:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and use a non-linear regression model to determine the DC₅₀ value.[9]
-
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of the PROTAC on cell proliferation and is used to determine the IC₅₀ value.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (typically using a 10-point, 3-fold serial dilution). Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based reagents) according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀).
-
Proteasome Inhibition: Co-treat or pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[13]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains.
-
Immunoprecipitation (IP):
-
Western Blot Analysis:
Protocol 4: General In Vivo Xenograft Study
This protocol outlines a general workflow to assess the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[2]
Methodology:
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach a specified average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Administer the PROTAC compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 5 mg/kg, daily).[2]
-
The control group receives a vehicle solution.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[7]
-
-
Endpoint and Analysis:
-
Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.[7]
-
Analyze the tumors for weight, and perform pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation in the tumor tissue).[2]
-
Calculate the tumor growth inhibition (TGI) to quantify efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Application Notes and Protocols for Quantitative Proteomics in PROTAC Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Quantitative Proteomics
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation (TPD) approach offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."[3]
Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein, offering a distinct and often more effective mechanism of action.[1] The efficacy of a PROTAC is therefore directly measured by the extent of target protein degradation. Mass spectrometry-based quantitative proteomics has emerged as an indispensable and unbiased tool for evaluating PROTAC performance, enabling the precise measurement of on-target degradation, assessment of off-target effects, and elucidation of downstream cellular responses.
This document provides detailed application notes and protocols for employing various quantitative proteomics strategies to measure PROTAC efficacy.
Signaling Pathway of PROTAC Action
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[2]
Global Proteomics for On-Target and Off-Target Assessment
Global proteomics provides a comprehensive and unbiased view of protein abundance changes across the entire proteome following PROTAC treatment. This is crucial for simultaneously confirming on-target degradation and identifying any unintended off-target effects. The two most common approaches for global quantitative proteomics are Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).
Experimental Workflow for Global Proteomics
The general workflow for a global proteomics experiment to assess PROTAC efficacy involves several key stages, from sample preparation to data analysis.
Protocol 1: TMT-Based Quantitative Proteomics
Tandem Mass Tag (TMT) technology enables multiplexed quantitative analysis by labeling peptides from different samples with isobaric tags. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, which enhances quantification accuracy and stability.
Materials
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin, MS-grade
-
TMT labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)
-
Solid-phase extraction (SPE) cartridges
-
High-pH reversed-phase fractionation reagents
-
LC-MS grade solvents
Methodology
-
Cell Culture and Treatment :
-
Culture cells to approximately 80-90% confluency.
-
Treat cells in biological triplicate with the PROTAC at various concentrations and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Extraction :
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion :
-
Take a standardized amount of protein (e.g., 25-100 µg) for each sample.
-
Reduce disulfide bonds with DTT (e.g., 10 mM final concentration) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (e.g., 20 mM final concentration) in the dark at room temperature for 30 minutes.
-
Digest proteins into peptides with trypsin overnight at 37°C.
-
-
TMT Labeling :
-
Resuspend dried peptides in 100 µL of 100 mM TEAB (pH 8.5).
-
Equilibrate TMT label reagents to room temperature and dissolve in anhydrous acetonitrile.
-
Add the TMT label to the corresponding peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction with 5% hydroxylamine for 15 minutes.
-
-
Sample Pooling and Cleanup :
-
Combine equal amounts of each labeled sample into a new tube.
-
Clean up the pooled peptide mixture using SPE cartridges.
-
-
Peptide Fractionation :
-
Fractionate the peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis :
-
Analyze the fractionated peptide samples using a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition (DDA) method.
-
-
Data Analysis :
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Conduct bioinformatics analysis, such as pathway enrichment, on the differentially expressed proteins.
-
Protocol 2: Label-Free Quantification (LFQ) Proteomics
Label-free quantification (LFQ) is a cost-effective method that directly compares the signal intensities of peptides across different samples without the need for isotopic labels. It is particularly advantageous for experiments with a large number of samples.
Materials
-
Same as for TMT-based proteomics, excluding TMT labeling reagents and hydroxylamine.
Methodology
-
Cell Culture, Lysis, and Digestion :
-
Follow steps 1-3 from the TMT-based proteomics protocol. Each sample is processed independently.
-
-
Peptide Cleanup :
-
Clean up the peptide mixture for each sample individually using SPE cartridges.
-
Dry the purified peptides and store at -20°C.
-
-
LC-MS/MS Analysis :
-
Analyze each sample separately using a high-resolution mass spectrometer.
-
It is crucial to ensure high reproducibility in the LC separation.
-
-
Data Analysis :
-
Use software like MaxQuant for data processing.
-
Enable the "Label free quantification (LFQ)" option in the software settings. The software will perform retention time alignment and normalization across the different runs.
-
Quantify proteins based on the calculated LFQ intensities.
-
Perform statistical and bioinformatics analysis as described for the TMT protocol.
-
Data Presentation: Global Proteomics
Quantitative proteomics data should be summarized in a clear and structured table to facilitate the comparison of protein abundance changes.
Table 1: Quantitative Global Proteomics Analysis of PROTAC-X Treated Cells
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Adjusted p-value | Regulation |
| P12345 | POI1 | Protein of Interest 1 | -3.5 | 1.2e-6 | 2.5e-5 | Down-regulated |
| Q67890 | E3LIG | E3 Ubiquitin Ligase | 0.1 | 0.85 | 0.92 | Unchanged |
| A1B2C3 | OFFT1 | Off-target Protein 1 | -2.1 | 5.6e-4 | 8.9e-3 | Down-regulated |
| D4E5F6 | UPREG1 | Up-regulated Protein 1 | 1.8 | 9.1e-4 | 1.5e-2 | Up-regulated |
| ... | ... | ... | ... | ... | ... | ... |
Targeted Proteomics for Validation and Absolute Quantification
Targeted proteomics methods, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), are hypothesis-driven approaches used to accurately quantify a predefined set of proteins with high sensitivity and specificity. These techniques are ideal for validating hits from global proteomics experiments and for absolute quantification of the target protein.
Experimental Workflow for Targeted Proteomics
Protocol 3: SRM/MRM-Based Targeted Proteomics
This protocol outlines the steps for developing and performing an SRM/MRM assay to quantify the degradation of a specific POI.
Materials
-
Materials for cell culture, lysis, and digestion as in global proteomics protocols.
-
Heavy isotope-labeled synthetic peptides corresponding to the selected proteotypic peptides of the target protein(s).
-
Triple quadrupole mass spectrometer.
Methodology
-
Selection of Proteotypic Peptides :
-
In silico, select 2-3 unique, readily detectable peptides for the POI. These peptides should ideally be 7-20 amino acids long and free of post-translational modifications.
-
-
SRM/MRM Assay Development :
-
Synthesize heavy isotope-labeled internal standard (IS) versions of the selected peptides.
-
Optimize the mass spectrometer parameters (e.g., collision energy) for each precursor-to-fragment ion transition for both the light (endogenous) and heavy (IS) peptides.
-
-
Sample Preparation :
-
Prepare cell lysates from PROTAC- and vehicle-treated cells as described in the global proteomics protocol (steps 1-3).
-
-
Quantification :
-
Spike a known concentration of the heavy-labeled IS peptides into each sample before LC-MS analysis.
-
Analyze the samples on a triple quadrupole mass spectrometer operating in SRM/MRM mode.
-
-
Data Analysis :
-
Integrate the peak areas for the transitions of both the endogenous (light) and IS (heavy) peptides.
-
Calculate the ratio of the light-to-heavy peak areas.
-
Determine the absolute concentration of the target protein by comparing this ratio to a standard curve generated with known concentrations of the light peptide.
-
Data Presentation: Targeted Proteomics
The results from a targeted proteomics experiment can be presented in a table that clearly shows the absolute or relative quantification of the target protein under different conditions.
Table 2: Targeted SRM/MRM Quantification of POI-1 Degradation by PROTAC-X
| Treatment Condition | Replicate | POI-1 Concentration (fmol/µg lysate) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1 | 150.2 | 0% |
| 2 | 155.8 | 0% | |
| 3 | 148.9 | 0% | |
| PROTAC-X (10 nM) | 1 | 78.1 | 48.9% |
| 2 | 75.3 | 50.7% | |
| 3 | 80.5 | 46.9% | |
| PROTAC-X (100 nM) | 1 | 15.2 | 89.9% |
| 2 | 14.8 | 90.2% | |
| 3 | 16.1 | 89.4% |
Conclusion
Quantitative proteomics is a cornerstone for the development and characterization of PROTACs. Global proteomics methods like TMT and LFQ offer a broad, unbiased view of a PROTAC's on-target and off-target effects, while targeted proteomics provides highly accurate and sensitive validation and quantification of target degradation. By employing the detailed protocols and data presentation strategies outlined in these application notes, researchers can robustly assess PROTAC efficacy and gain critical insights to advance their drug discovery programs.
References
Application Note: Assessing Cell Permeability of PROTAC Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This unique structure allows PROTACs to act catalytically, inducing the degradation of multiple protein copies.[4]
However, the very features that enable their mechanism of action—namely their high molecular weight (MW > 800 Da), large polar surface area (PSA), and number of rotatable bonds—present significant challenges for their development as oral therapeutics.[5][6] These properties often lead to poor cell permeability and solubility, hindering their ability to reach intracellular targets and achieve therapeutic efficacy.[1][4] Consequently, the accurate and robust assessment of cell permeability is a critical step in the PROTAC drug discovery and development process.[4]
This document provides detailed application notes and protocols for the primary in vitro methods used to evaluate the cell permeability of PROTAC molecules.
Overview of Cell Permeability Assays for PROTACs
Several in vitro assays are used to assess the permeability of PROTACs. These can be broadly categorized as non-cell-based assays, which measure passive diffusion, and cell-based assays, which account for more complex cellular transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that models passive transcellular diffusion across an artificial lipid membrane.[4][7] It is a cost-effective method for early-stage screening.[1]
-
Caco-2 Permeability Assay: Considered a gold standard for predicting intestinal permeability, this cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium.[4][8] It evaluates passive diffusion, active transport, and efflux mechanisms.[8]
-
Cellular Uptake and Target Engagement Assays: These methods directly measure the amount of a PROTAC that accumulates within cells and engages with its target. Techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and NanoBRET™ Target Engagement assays are employed for this purpose.[9][10][11]
dot graph ERD { graph [rankdir="TB", layout=dot, splines=ortho, size="11,8", overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Key Permeability Assays: Protocols and Data
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[4] It is a high-throughput, cell-free method ideal for early-stage screening of passive permeability.[1][8] The rate of diffusion is used to calculate an apparent permeability coefficient (Papp or Pe).[4]
Experimental Protocol:
-
Preparation of Lipid Solution: Prepare a solution of 1% (w/v) lecithin (B1663433) in dodecane. Sonicate the mixture to ensure it is fully dissolved.[12]
-
Plate Preparation:
-
Use a 96-well filter plate (e.g., Millipore MultiScreen-IP) as the donor plate and a matching 96-well acceptor plate.
-
Carefully pipette 5 µL of the lecithin/dodecane solution into each well of the donor plate, coating the PVDF membrane.[12]
-
-
Compound Preparation: Dissolve the PROTAC test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[12]
-
Assay Execution:
-
Add 300 µL of buffer to each well of the acceptor plate.[12]
-
Add 150 µL of the PROTAC solution to each well of the donor plate.[12]
-
Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the assembled plate at room temperature for 10-20 hours in a sealed container with a wet paper towel to prevent evaporation.[12]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS due to the low concentrations expected.[13]
-
-
Data Calculation: The effective permeability (Pe) in cm/s is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Challenges for PROTACs: While fast and cost-effective, PAMPA only measures passive diffusion and does not account for active transport or efflux, which can be significant for PROTACs.[8][14] Recovery can be moderate (40-80%), potentially due to the lipophilic nature of some PROTACs causing them to stick to the membrane.[14]
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.[4] It provides a comprehensive assessment of permeability, including passive diffusion and active transport processes like P-glycoprotein (P-gp) mediated efflux.[15] Permeability is measured in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, assessing efflux.
dot graph Caco2_Workflow { graph [rankdir=TB, splines=ortho, size="10,7", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Experimental Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Compound Dosing:
-
Prepare the PROTAC solution (e.g., at 10 µM) in the transport buffer.[5]
-
For A-B permeability , add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A permeability , add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 90 to 120 minutes.[5]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from the receiver compartments. Analyze the concentration of the PROTAC using LC-MS/MS.[5]
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B).
-
An ER > 2 is generally indicative of active efflux.
-
Challenges for PROTACs: PROTACs often exhibit low A-B permeability and are frequently substrates for efflux transporters like P-gp, resulting in high efflux ratios.[14][15] Low recovery due to poor solubility and non-specific binding is a common issue, necessitating protocol optimization with additives like BSA.[3][5]
Cellular Uptake Assays (LC-MS/MS)
Principle: This method provides a direct measurement of the intracellular concentration of a PROTAC after incubation with a specific cell line. It is crucial for understanding if sufficient compound levels are achieved inside the cell to enable ternary complex formation and subsequent protein degradation.
Experimental Protocol:
-
Cell Seeding: Seed cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations and for different time points.
-
Cell Lysis and Extraction:
-
After incubation, aspirate the media and wash the cells multiple times with ice-cold PBS to remove any PROTAC that is non-specifically bound to the cell surface.
-
Lyse the cells using a lysis buffer.
-
Perform a protein precipitation step, for example, with cold acetonitrile/methanol, to separate the compound from cellular proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the PROTAC.
-
-
Sample Analysis: Dry the supernatant and reconstitute it in a suitable solvent. Quantify the concentration of the PROTAC using a sensitive and selective LC-MS/MS method.[11]
-
Data Normalization: Normalize the quantified PROTAC amount to the total protein concentration or cell number in the lysate to determine the intracellular concentration (e.g., in pmol/mg protein).
Data Presentation
Quantitative data from permeability assays should be summarized for clear comparison. The table below illustrates typical data obtained for PROTAC molecules.
| PROTAC Molecule | Assay Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) |
| PROTAC 14 | Caco-2 | 1.7 | 14.1 | 8.4 | >60%[14] |
| PROTAC 20b | Caco-2 | 0.35 | 0.24 | ~0.7 | >60%[14] |
| PROTAC 20d | Caco-2 | <0.7 | 8.6 | >12 | >60%[14] |
| ARV-110 | Caco-2 | ~0 | N/A | N/A | ~48-82%[15] |
| ARV-771 | Caco-2 | N/A | N/A | 87.6 | ~48-82%[15] |
| PROTAC 19 | PAMPA | 2.3 | N/A | N/A | 40-80%[14] |
Note: Data is compiled from published literature and serves as an example of typical values and ranges observed for PROTACs. N/A = Not Available or Not Applicable.
Conclusion
Assessing the cell permeability of PROTACs is a multifaceted challenge due to their large size and complex physicochemical properties.[1][6] A multi-assay strategy is recommended. High-throughput PAMPA can be used for initial screening of passive diffusion, while the Caco-2 assay provides more physiologically relevant data on both passive and active transport mechanisms.[8][14] Direct cellular uptake assays using LC-MS/MS are essential to confirm that the PROTAC reaches its intracellular target at a sufficient concentration to exert its pharmacological effect.[11] Careful optimization of assay protocols, particularly for cell-based methods, is often required to overcome challenges like low solubility and non-specific binding to generate reliable and meaningful data for advancing PROTAC drug development programs.[5]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
Biophysical Assays for Ternary Complex Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two powerful biophysical techniques used to characterize the formation of ternary complexes: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Understanding the kinetics, thermodynamics, and cooperativity of ternary complex formation is crucial for various research areas, particularly in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to Ternary Complex Formation
A ternary complex consists of three distinct molecules that bind to each other. In drug discovery, this often involves a target protein, a small molecule, and a third protein, such as an E3 ligase in the case of PROTACs. The stability and kinetics of this ternary complex are critical for the efficacy of such drugs.[1][2] Biophysical assays like SPR and ITC are indispensable for quantifying these interactions, providing insights into binding affinity, kinetics, and the thermodynamic driving forces of complex formation.[3][4][5]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[6][7] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of both binary and ternary complexes.[6][8]
Application Note: SPR
SPR is particularly well-suited for studying the complex kinetics of PROTAC-induced ternary complex formation.[1] A common experimental setup involves immobilizing one of the proteins (e.g., the E3 ligase) on the sensor chip and then flowing over the small molecule (e.g., PROTAC) either alone (for binary interaction) or pre-incubated with the second protein (the target protein) to measure ternary complex formation.[1] This allows for the direct measurement of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).[1]
One of the key advantages of SPR is its ability to provide kinetic information that is not accessible through ITC.[7] This includes the dissociative half-life of the ternary complex, which has been shown to correlate with the rate of intracellular target protein degradation.[1] Both multi-cycle kinetics (MCK) and single-cycle kinetics (SCK) can be employed. SCK is particularly useful for interactions with very slow dissociation rates, as it avoids the need for surface regeneration between injections, which can sometimes damage the immobilized ligand.[7][9][10]
A crucial concept in the analysis of ternary complexes is cooperativity (α) , which describes how the binding of the first two components influences the binding of the third. It is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[1]
-
α > 1 : Positive cooperativity, indicating the ternary complex is more stable than the binary complex.
-
α < 1 : Negative cooperativity, indicating the ternary complex is less stable.
-
α = 1 : No cooperativity.
Experimental Workflow: SPR Analysis of a PROTAC-induced Ternary Complex
Protocol: SPR Single-Cycle Kinetics (SCK) for Ternary Complex Formation
This protocol is adapted for a PROTAC system where the E3 ligase is immobilized.
1. Materials:
-
Purified E3 ligase and target protein (ideally >95% pure and aggregate-free).[11]
-
PROTAC of known concentration, dissolved in DMSO.
-
SPR instrument (e.g., Biacore T200).
-
Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein).[7]
-
Running buffer: e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN 20, and 1% DMSO.[7] Buffers should be filtered and degassed.[12]
-
Regeneration buffer (if needed for other experiments): e.g., 10 mM HCl.[13]
2. Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target level (e.g., 900 RU).[7] This can be done using automated wizards in the instrument's control software.
3. Analyte Preparation (for Ternary Complex Measurement):
-
Prepare a stock solution of the PROTAC in running buffer (e.g., 1 µM with 2% DMSO).
-
Prepare a stock solution of the target protein in running buffer without DMSO (e.g., 50 µM).
-
Mix the PROTAC and target protein solutions 1:1 to get a final solution of 0.5 µM PROTAC and 25 µM target protein in 1% DMSO.
-
Perform serial dilutions of this complex. The dilution buffer should contain the target protein at a near-saturating concentration (e.g., 2 µM) to ensure the PROTAC remains bound during the experiment.[7] This helps to overcome the "hook effect".[7] A typical concentration series might be 500 nM down to 0.8 nM of the PROTAC.
4. Single-Cycle Kinetics (SCK) Assay:
-
Set the flow rate (e.g., 100 µL/min).[7]
-
Perform a single-cycle kinetic run by sequentially injecting the prepared analyte concentrations from lowest to highest without a regeneration step in between.
-
Typical injection parameters: 180 seconds contact time, 30 seconds stabilization period.[7]
-
After the final and highest concentration injection, allow for a long dissociation time (e.g., 1000 seconds) to accurately measure the dissociation rate.[7]
-
Include buffer blanks (running buffer with the same DMSO concentration) for double referencing.
5. Data Analysis:
-
Subtract the reference surface data and the buffer blank injections from the sensorgrams.
-
Fit the resulting curves using a 1:1 binding model in the analysis software to obtain k_on, k_off, and K_D for the ternary complex.
-
Repeat the experiment with the PROTAC alone to determine the binary K_D.
-
Calculate the cooperativity factor (α).
Data Presentation: SPR
Table 1: Kinetic and Affinity Data for Binary and Ternary Complex Formation of PROTAC MZ1 with VHL and BET Bromodomains (SPR). [1]
| Complex | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻² s⁻¹) | K_D_binary (nM) | K_D_ternary (nM) | Cooperativity (α) | t_1/2 (s) |
| VHL / MZ1 | 2.1 | 4.1 | 190 | - | - | - |
| VHL / MZ1 / Brd2BD2 | 15 | 0.14 | - | 0.93 | 204 | 495 |
| VHL / MZ1 / Brd3BD2 | 1.3 | 11 | - | 83 | 2.3 | 6.3 |
| VHL / MZ1 / Brd4BD2 | 9.8 | 0.19 | - | 1.9 | 100 | 365 |
Data adapted from Roy et al., 2019. Experiments were performed at 298.15 K in single-cycle kinetic (SCK) format.[1]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[14] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15][16]
Application Note: ITC
ITC is considered the "gold standard" for determining the thermodynamics of binding interactions and is particularly powerful for quantifying cooperativity in ternary systems.[15] The experimental setup typically involves titrating one component into a solution containing the other two. For example, to measure the affinity of a PROTAC to the E3 ligase in the presence of the target protein, the PROTAC is placed in the syringe and titrated into the sample cell containing the E3 ligase and a saturating concentration of the target protein.[17]
By comparing the thermodynamic parameters from three separate experiments, a comprehensive understanding of the ternary complex formation can be achieved:
-
Titration 1: Component A into Component B (Binary interaction).
-
Titration 2: Component A into Component C (Binary interaction).
-
Titration 3: Component A into a mixture of B and C (Ternary interaction).
The change in binding affinity and enthalpy between the binary and ternary experiments directly quantifies the cooperativity of the system.[17] While ITC provides rich thermodynamic data, it is generally lower throughput than SPR and requires larger amounts of sample.[18] It also does not provide kinetic information.[4]
Logical Relationship: ITC Cooperativity Measurement
Protocol: ITC for Ternary Complex Cooperativity
This protocol describes the titration of a PROTAC into an E3 ligase in the absence and presence of a target protein.
1. Materials:
-
Purified E3 ligase and target protein in the final, matched dialysis buffer.
-
PROTAC of known concentration.
-
ITC instrument (e.g., MicroCal iTC200).
-
Final dialysis buffer for dilutions (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). All components must be in an identical, well-matched buffer to minimize heats of dilution.[16]
2. Sample Preparation:
-
Dialyze all proteins extensively against the same buffer.
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
Degas all solutions before use.
-
For Binary Titration (PROTAC into E3 Ligase):
-
Sample Cell (1.4 mL): 10-20 µM E3 Ligase.
-
Syringe (40 µL): 100-200 µM PROTAC (typically 10-fold higher than the cell concentration).
-
-
For Ternary Titration (PROTAC into E3 Ligase + Target):
-
Sample Cell (1.4 mL): 10-20 µM E3 Ligase mixed with a saturating concentration of the target protein (e.g., 5-10 fold molar excess over the E3 ligase).
-
Syringe (40 µL): 100-200 µM PROTAC.
-
3. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[19]
-
Equilibrate the instrument until a stable baseline is achieved.
-
Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline (e.g., 150 seconds).
-
Perform a control experiment by titrating the PROTAC into the buffer to measure the heat of dilution, which will be subtracted from the binding data.
4. Data Analysis:
-
Integrate the raw thermogram peaks to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Subtract the heat of dilution data.
-
Fit the isotherm using an appropriate binding model (e.g., one-set of sites) to determine K_D, ΔH, and n for both the binary and ternary interactions.
-
Calculate the Gibbs free energy (ΔG = -RTln(1/K_D)) and entropy (ΔS = (ΔH - ΔG)/T).
-
Calculate the cooperativity factor (α = K_D_binary / K_D_ternary).
Data Presentation: ITC
Table 2: Thermodynamic Parameters for the Interaction of MZ1 with VHL in the Absence and Presence of Brd4BD2 (ITC).
| Titration | K_D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) |
| MZ1 into VHL | 66 | -9.8 | -11.5 | 1.7 | - |
| MZ1 into VHL + Brd4BD2 | 4 | -11.5 | -12.3 | 0.8 | 16.5 |
Data adapted from published studies. This table illustrates how thermodynamic data for binary and ternary interactions are presented to show cooperativity.[8]
Troubleshooting Common Issues
| Issue | Possible Cause (SPR) | Possible Cause (ITC) | Suggested Solution |
| No or Weak Signal | Poor protein activity after immobilization; Low binding affinity; Incorrect analyte concentration.[11] | Very weak binding affinity; Inactive protein; Incorrect concentrations. | Verify protein activity and concentration. For SPR, try a different immobilization strategy. For ITC, increase concentrations if possible. |
| High Baseline Drift | Unstable immobilized protein; Buffer mismatch between flow and sample; Temperature fluctuations.[11] | - | Ensure protein stability on the chip. Use perfectly matched and degassed buffers. Allow ample time for instrument equilibration. |
| Complex Sensorgrams | Multi-step binding events; Conformational changes upon binding; Protein aggregation.[11] | Complex binding model (e.g., multiple sites, cooperativity); Protein aggregation. | Ensure sample is monodisperse (e.g., via DLS). Use more complex fitting models if a simple 1:1 interaction is not appropriate. |
| Large Heats of Dilution | - | Buffer mismatch (pH, salt, or additives like DMSO); Mismatch in concentration of the third component.[11][20] | Ensure all components are in a perfectly matched buffer, including identical concentrations of any additives. Perform and subtract control titrations (ligand into buffer). |
| "Hook Effect" | At high PROTAC concentrations, binary complexes (PROTAC-Target, PROTAC-Ligase) dominate over the ternary complex.[11][21] | - | Titrate a wide range of PROTAC concentrations to identify the optimal window for ternary complex formation. Keep the free target protein concentration high in the analyte solution.[7] |
Conclusion
SPR and ITC are complementary techniques that provide a comprehensive biophysical characterization of ternary complex formation. SPR excels at delivering real-time kinetic data, which is crucial for understanding the dynamics and stability of the complex, while ITC offers a complete thermodynamic profile, elucidating the driving forces behind the interaction. The detailed protocols and application notes provided here serve as a guide for researchers to effectively employ these techniques to advance their research and drug discovery programs.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. xantec.com [xantec.com]
- 5. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 6. biorxiv.org [biorxiv.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Strategy [sprpages.nl]
- 11. benchchem.com [benchchem.com]
- 12. sprpages.nl [sprpages.nl]
- 13. nicoyalife.com [nicoyalife.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cbgp.upm.es [cbgp.upm.es]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. chem.gla.ac.uk [chem.gla.ac.uk]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Characterization of a Novel PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering potential advantages in overcoming drug resistance and targeting previously "undruggable" proteins.[1][3] The characterization of a novel PROTAC is a multifaceted process requiring a systematic workflow of biochemical, cellular, and in vivo assays to confirm its mechanism of action, potency, selectivity, and therapeutic potential.[4][5] This document provides a detailed experimental workflow and protocols for the comprehensive characterization of a new PROTAC molecule.
PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[][7] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][2]
Experimental Characterization Workflow
A comprehensive evaluation of a new PROTAC involves a tiered approach, starting with biochemical and cellular assays to establish its fundamental properties, followed by more complex studies to assess its selectivity and in vivo efficacy.
Key Experimental Protocols
Biochemical and Biophysical Assays
These initial assays are crucial for confirming that the PROTAC can physically interact with its intended targets and facilitate the formation of the key ternary complex.[9][10]
Objective: To determine the binding affinity of the PROTAC to the isolated Protein of Interest (POI) and the E3 ligase.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified POI or E3 ligase onto a sensor chip.
-
Binding: Flow serial dilutions of the PROTAC over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound PROTAC.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Objective: To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex and to quantify the cooperativity of this interaction.[][7][9]
Protocol: Bio-Layer Interferometry (BLI)
-
Immobilization: Immobilize a biotinylated POI onto a streptavidin-coated biosensor.
-
Association 1 (Binary): Dip the biosensor into a solution containing the PROTAC to measure the binary PROTAC-POI interaction.
-
Association 2 (Ternary): Subsequently, dip the biosensor into a solution containing both the PROTAC and the E3 ligase. An increase in signal compared to the binary interaction indicates ternary complex formation.
-
Cooperativity (α) Calculation: Cooperativity is calculated by comparing the affinity of the E3 ligase for the POI in the presence and absence of the PROTAC. A value of α > 1 indicates positive cooperativity.
| Parameter | Description | Typical Values |
| KD (POI) | Dissociation constant for PROTAC binding to the POI. | 1 nM - 10 µM |
| KD (E3 Ligase) | Dissociation constant for PROTAC binding to the E3 ligase. | 1 nM - 10 µM |
| α (Cooperativity) | A measure of the synergy in ternary complex formation. | α > 1 (Positive) |
Cellular Assays
Cell-based assays are essential to confirm that the PROTAC is cell-permeable and can induce the degradation of the target protein in a cellular context.[4]
Objective: To verify that the PROTAC engages the POI within living cells.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Create a cell line expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Treatment: Treat the cells with the PROTAC.
-
Detection: Add the HaloTag® ligand (the energy acceptor) and the NanoLuc® substrate (the energy donor).
-
Data Analysis: The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is proportional to the level of target engagement.[7]
Objective: To quantify the dose- and time-dependent degradation of the POI.
Protocol: Western Blotting
-
Cell Treatment: Treat cells with increasing concentrations of the PROTAC for various time points.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control.
-
Data Analysis: Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[11][12]
| Parameter | Description | Typical Values |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Sub-µM to nM range |
| Dmax | The maximum percentage of protein degradation achieved. | >80% |
Objective: To confirm that the degradation of the POI is mediated by the ubiquitin-proteasome system.
Protocol: Immunoprecipitation (IP) of Ubiquitinated POI
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the POI to pull down the target protein and its ubiquitinated forms.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.
Selectivity and Off-Target Analysis
It is critical to assess the selectivity of the PROTAC to minimize unintended side effects.[3][13]
Protocol: Global Proteomics using Mass Spectrometry
-
Cell Treatment: Treat cells with the PROTAC at a concentration that achieves significant degradation of the POI.
-
Sample Preparation: Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[13][14] These should be further validated by orthogonal methods like Western blotting.[13]
In Vivo Evaluation
In vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the PROTAC, as well as its efficacy and safety in a whole organism.[][16]
Protocol: Xenograft Mouse Model for Oncology
-
Model Establishment: Implant human tumor cells into immunocompromised mice.
-
PROTAC Administration: Once tumors are established, administer the PROTAC via a suitable route (e.g., oral, intravenous).
-
Pharmacokinetics (PK): Collect blood samples at various time points to determine the concentration of the PROTAC over time, calculating parameters such as Cmax, t1/2, and AUC.[]
-
Pharmacodynamics (PD): Collect tumor and tissue samples to measure the levels of the POI by Western blotting or immunohistochemistry to confirm target degradation in vivo.[]
-
Efficacy: Monitor tumor growth over time and compare it to a vehicle-treated control group.[]
-
Toxicology: Monitor the general health of the animals, including body weight and any signs of adverse effects.
| Parameter | Description |
| Cmax | Maximum plasma concentration of the PROTAC. |
| t1/2 | Half-life of the PROTAC in plasma. |
| AUC | Area under the plasma concentration-time curve. |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth compared to control. |
Conclusion
The systematic characterization of a new PROTAC is a rigorous but essential process for advancing a promising molecule towards clinical development. The workflow and protocols outlined in this document provide a comprehensive framework for assessing the key attributes of a novel PROTAC, from its fundamental biochemical properties to its in vivo efficacy and safety. By following this structured approach, researchers can confidently identify and optimize PROTAC candidates with the greatest therapeutic potential.
References
- 1. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 三重複合体の形成 [promega.jp]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Modeling of PROTAC‐Induced Protein Degradation | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
Application Notes and Protocols for Assessing PROTAC Stability in Cell Media using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. The stability of these heterobifunctional molecules in biological matrices is a critical parameter that influences their efficacy and pharmacokinetic properties. This document provides detailed application notes and protocols for assessing the stability of PROTACs in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Understanding the degradation kinetics of PROTACs in the extracellular environment is crucial for interpreting cellular activity and guiding medicinal chemistry efforts.
Core Concepts in PROTAC Stability Assessment
The stability of a PROTAC in cell culture media can be influenced by several factors, including enzymatic degradation by proteases and other enzymes present in the serum supplement (e.g., Fetal Bovine Serum), chemical degradation (e.g., hydrolysis of esters or amides in the linker), and nonspecific binding to proteins or plasticware. Assessing stability typically involves incubating the PROTAC in the cell media of interest over a time course and quantifying the remaining parent compound at each time point using LC-MS/MS.
Data Presentation: Quantitative Stability of Representative PROTACs
The following tables summarize hypothetical stability data for various PROTACs in different cell culture media. This data is for illustrative purposes to demonstrate how to present quantitative stability results.
Table 1: Half-life (t½) of BRD4-targeting PROTACs in RPMI-1640 with 10% FBS at 37°C
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Half-life (hours) |
| PROTAC-A | BRD4 | VHL | PEG | 24.5 |
| PROTAC-B | BRD4 | CRBN | Alkyl | > 48 |
| PROTAC-C | BRD4 | VHL | Ester-containing | 8.2 |
Table 2: Percentage of PROTAC Remaining Over Time in DMEM with 10% FBS at 37°C
| Time (hours) | PROTAC-X (BTK-targeting) | PROTAC-Y (KRAS G12C-targeting) |
| 0 | 100% | 100% |
| 2 | 95.2% | 98.1% |
| 8 | 80.5% | 92.4% |
| 24 | 55.1% | 78.6% |
| 48 | 30.8% | 61.3% |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for PROTAC Quantification
This protocol outlines a general method that can be adapted for various PROTACs. Optimization of chromatographic and mass spectrometric conditions is essential for each new molecule.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting PROTACs from cell culture media.
-
Reagents and Materials:
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Internal Standard (IS) stock solution (a structurally similar and stable compound)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
-
Procedure:
-
Spike the PROTAC into the cell culture medium at the desired concentration (e.g., 1 µM).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), aliquot 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good separation of the PROTAC from any potential metabolites or interfering matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ or other relevant adducts of the PROTAC. The product ion (Q3) is a characteristic fragment generated by collision-induced dissociation (CID). At least two MRM transitions are recommended for each analyte for confident identification and quantification. The collision energy and other source parameters should be optimized for each PROTAC and the internal standard.
-
Protocol 2: Data Analysis and Half-life Calculation
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the PROTAC and a fixed concentration of the internal standard into the same type of cell culture medium used for the stability experiment. Process these standards using the same sample preparation method.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (PROTAC peak area / Internal Standard peak area) against the concentration of the PROTAC. Use a linear regression with 1/x or 1/x² weighting to fit the data.
-
Calculate Concentrations: Determine the concentration of the PROTAC in the stability samples at each time point using the calibration curve.
-
Half-life Calculation: Plot the natural logarithm of the PROTAC concentration versus time. The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the following equation:
t½ = 0.693 / k
Mandatory Visualizations
Caption: Workflow for PROTAC stability assessment in cell media.
Caption: Factors affecting PROTAC stability in cell media.
Conclusion
The stability of PROTACs in cell culture media is a critical parameter that should be assessed early in the drug discovery process. The LC-MS/MS methods and protocols described here provide a robust framework for quantifying PROTAC stability, enabling researchers to make informed decisions and design more effective protein degraders. Careful optimization of sample preparation and analytical conditions is paramount to achieving accurate and reproducible results.
Synthesis of E3 Ligase Ligand-Linker Conjugates for PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of E3 Ligase Ligand-Linker Conjugates
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]
The E3 ligase ligand-linker conjugate is a critical building block in the synthesis of PROTACs. The choice of the E3 ligase and the nature of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6] The linker, far from being a passive spacer, plays a crucial role in orienting the POI and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[4] The length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment point of the linker are all critical parameters that must be optimized for each specific target.[2]
This document provides detailed application notes and experimental protocols for the synthesis of E3 ligase ligand-linker conjugates, focusing on ligands for CRBN (pomalidomide-based) and VHL (VH032-based). It includes quantitative data on reaction yields and detailed methodologies for key synthetic steps to aid researchers in the development of novel PROTACs.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental mechanism of PROTACs and the general workflows for the synthesis of E3 ligase ligand-linker conjugates.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for synthesizing E3 ligase ligand-linker conjugates.
Experimental Protocols
This section provides detailed protocols for the synthesis of CRBN and VHL ligand-linker conjugates via common conjugation chemistries.
Protocol 1: Synthesis of Pomalidomide-PEG-Amine via Amide Coupling
This protocol describes the synthesis of a pomalidomide-linker conjugate with a terminal amine group, ready for conjugation to a POI ligand.
Materials:
-
4-Aminopomalidomide
-
Boc-NH-PEGn-COOH (e.g., n=2, 3, 4)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)
Procedure:
-
Amide Coupling:
-
To a solution of 4-Aminopomalidomide (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 0-10% Methanol in Dichloromethane gradient) to obtain the Boc-protected pomalidomide-PEGn-amine conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
The resulting TFA salt of pomalidomide-PEGn-amine can be used directly for the next step or further purified by reverse-phase HPLC.
-
Characterization:
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of Pomalidomide-PEG-Azide and Conjugation via Click Chemistry (CuAAC)
This protocol details the synthesis of an azide-functionalized pomalidomide-linker and its subsequent conjugation to an alkyne-containing molecule.
Materials:
-
4-Fluorothalidomide
-
Amino-PEGn-azide (e.g., n=3)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
t-Butanol and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Pomalidomide-PEGn-Azide:
-
Dissolve 4-Fluorothalidomide (1.0 eq) and Amino-PEGn-azide (1.2 eq) in anhydrous DMSO.
-
Add DIPEA (3.0 eq) and heat the reaction mixture to 90 °C for 12 hours.[7]
-
After cooling to room temperature, dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-PEGn-azide.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve pomalidomide-PEGn-azide (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by silica gel column chromatography or reverse-phase HPLC.
-
Characterization:
-
Confirm the structure and purity of the triazole-linked product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Synthesis of VH032-Linker Conjugates via Amide Coupling
This protocol describes the conjugation of a linker to the VHL ligand, VH032.
Materials:
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032-amine)
-
Carboxylic acid-functionalized linker (e.g., HOOC-PEGn-X, where X is a terminal functional group)
-
HATU
-
DIPEA
-
DMF, anhydrous
-
DCM
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of VH032-amine (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Dilute the reaction mixture with ethyl acetate, wash with water (3x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the VH032-linker conjugate.
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Quantitative Data on Synthesis of E3 Ligase Ligand-Linker Conjugates
The following tables summarize representative yields for the synthesis of various pomalidomide- and VHL-linker conjugates. Yields can vary depending on the specific linker, reaction conditions, and purification methods.
Table 1: Synthesis of Pomalidomide-Linker Conjugates via SNAr with 4-Fluorothalidomide [8]
| Amine Linker | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂N-(CH₂)₂-NHBoc | 16 | 90 | 85 |
| H₂N-(CH₂)₃-NHBoc | 16 | 90 | 91 |
| H₂N-(CH₂)₄-NHBoc | 16 | 90 | 95 |
| H₂N-(CH₂)₆-NHBoc | 16 | 90 | 96 |
| H₂N-(PEG)₂-NHBoc | 16 | 90 | 88 |
| H₂N-(PEG)₃-NHBoc | 16 | 90 | 92 |
Table 2: Synthesis of VHL-Linker Conjugates via Amide Coupling [9]
| VHL Ligand | Linker (Carboxylic Acid) | Coupling Reagents | Solvent | Yield (%) |
| VH032-amine | HOOC-(CH₂)₂-CO₂tBu | T3P | Ethyl Acetate | 35 |
| VH032-amine | HOOC-PEG₂-O-Ph-CO₂tBu | T3P | Ethyl Acetate | 25 |
| VH032-amine | HOOC-(Piperidin-1-yl)-... | T3P | Ethyl Acetate | 14 |
| VH032-amine | HOOC-(CH₂)₃-CO₂tBu | T3P | Ethyl Acetate | 41 |
Table 3: Click Chemistry (CuAAC) for PROTAC Synthesis [2]
| E3 Ligand-Linker (Azide) | POI Ligand-Linker (Alkyne) | Yield (%) |
| Pomalidomide-PEG₁-N₃ | JQ1-Alkyne | 85 |
| Pomalidomide-PEG₂-N₃ | JQ1-Alkyne | 90 |
| Pomalidomide-PEG₃-N₃ | JQ1-Alkyne | 88 |
| VHL-PEG₁-N₃ | JQ1-Alkyne | 75 |
| VHL-PEG₂-N₃ | JQ1-Alkyne | 82 |
Conclusion
The synthesis of E3 ligase ligand-linker conjugates is a cornerstone of PROTAC development. The protocols and data presented here provide a foundation for researchers to synthesize these critical building blocks. The choice of E3 ligase ligand, linker type, and conjugation chemistry should be carefully considered and empirically optimized to achieve the desired degradation potency, selectivity, and drug-like properties for a given protein of interest. The modular nature of PROTAC synthesis, facilitated by robust and efficient conjugation reactions like amide coupling and click chemistry, allows for the rapid generation of compound libraries to explore the structure-activity relationships of the linker.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL ligands and functionalized intermediates - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing the linker length for your thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a thalidomide-based PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the thalidomide (B1683933) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to a ligand that binds to the protein of interest (POI).[1][2] Its main role is to facilitate the formation of a stable and productive ternary complex, which brings the target protein and the E3 ligase into close proximity for ubiquitination and subsequent degradation by the proteasome.[1][3]
Q2: Is there a universal optimal linker length for all thalidomide-based PROTACs?
A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase pair and must be determined empirically.[4][5] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[5]
Q3: What are the most common types of linkers used for thalidomide-based PROTACs?
A3: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5] This is due to their synthetic accessibility and the ease with which their length can be systematically varied.[5] However, more rigid linkers that incorporate structures like piperazine (B1678402) or piperidine (B6355638) rings are also being explored to improve physicochemical properties.[5][6]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][8] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the hook effect.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC shows good binary binding to the target protein and CRBN, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[7]
-
Potential Cause 1: Suboptimal Linker Length.
-
Explanation: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together effectively.[1][9] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex where the ubiquitination sites on the target protein are not accessible.[1][9]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.[8]
-
Systematically evaluate the degradation activity of each PROTAC using Western blotting.
-
-
-
Potential Cause 2: Poor Physicochemical Properties.
-
Potential Cause 3: Unfavorable Ternity Complex Conformation.
-
Explanation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[7]
-
Troubleshooting Steps:
-
Issue 2: The synthesized PROTAC has poor solubility.
-
Potential Cause: The overall lipophilicity of the PROTAC may be too high.[4]
-
Troubleshooting Steps:
-
Linker Composition: While PEG linkers generally improve water solubility compared to alkyl chains, you may need to explore linkers with greater hydrophilicity.[4]
-
Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO can help. Be mindful of the final DMSO concentration in cellular assays (typically should be <0.5%).[4]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target-binding ligand.[4]
-
Data Presentation
The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on p38α Degradation [12][13]
| PROTAC Compound | Linker Length (atoms) | p38α Degradation |
| PROTAC 1 | < 15 | Less Effective |
| PROTAC 2 | 15-17 | Optimal Performance |
| PROTAC 3 | > 17 | Reduced Efficacy |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [14]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC A | 9 | Low |
| PROTAC B | 12 | Moderate |
| PROTAC C | 16 | High (Optimal) |
| PROTAC D | 19 | Moderate |
| PROTAC E | 21 | Low |
Table 3: Effect of Linker Length on IRAK4 Degradation in OCI-LY10 Cells (1 µM, 24h) [15]
| Compound | Linker Composition | Linker Length (atoms) | IRAK4 Degradation |
| 2 | Alkyl | 5 | ~0% |
| 3 | Alkyl | 6 | ~0% |
| 4 | Alkyl | 7 | ~0% |
| 5 | Alkyl | 8 | ~0% |
| 6 | Alkyl | 9 | ~0% |
| 7 | PEG | 10 | Moderate |
| 8 | PEG | 13 | ~0% |
| 9 | PEG | 16 | High |
Mandatory Visualizations
Caption: PROTAC signaling pathway for protein degradation.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Logical relationship between linker length and efficacy.
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
-
Objective: To quantitatively measure the reduction in the level of the target protein after PROTAC treatment.[15][16]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with PBS and lyse them in cell lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with the secondary antibody.[10]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[16]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To qualitatively assess the formation of the ternary complex (POI-PROTAC-CRBN) in cells.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or CRBN overnight.[15]
-
Pull-down: Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To quantitatively measure the binding affinities and kinetics of ternary complex formation.[8]
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[8]
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.[8]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[8]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the binding affinity and kinetics.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to solve solubility issues with Thalidomide-O-amido-C6-NH2
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Thalidomide-O-amido-C6-NH2, a synthetic E3 ligase ligand-linker conjugate used in the synthesis of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand for the E3 ligase Cereblon, attached to a six-carbon (C6) linker with a terminal amine group (-NH2). Molecules of this type, particularly those with hydrophobic linkers, often exhibit poor aqueous solubility, which can pose significant challenges during in vitro and in vivo experiments.
Q2: What is the recommended starting solvent for this compound?
The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). One supplier notes a solubility of up to 105.5 mg/mL (96.97 mM) in DMSO, though sonication is recommended to facilitate dissolution. For subsequent dilutions into aqueous buffers, it is crucial to start with a high-concentration DMSO stock to minimize the final percentage of organic solvent.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Strategies to overcome this are detailed in the Troubleshooting Guide below.
Q4: How does the terminal amine (-NH2) group affect solubility?
The terminal primary amine group is basic. At a pH below its pKa, this group will be protonated (become -NH3+), which significantly increases its polarity and, consequently, its solubility in aqueous solutions. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic can be a highly effective strategy.
Q5: Can I heat the solution to improve solubility?
Gentle heating can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Always check the compound's stability information provided by the supplier.
Troubleshooting Guide
This section provides a step-by-step approach to resolving common solubility issues.
Problem: The compound will not fully dissolve in DMSO to create a stock solution.
-
Possible Cause: Insufficient solvent volume or the compound requires more energy to dissolve.
-
Solutions:
-
Increase Solvent: Try increasing the volume of DMSO.
-
Apply Energy: Use a vortex mixer to agitate the solution. If particles remain, sonicate the vial in a water bath for short intervals until the solution clears.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) while mixing. Be cautious to avoid compound degradation.
-
Problem: The compound precipitates out of the aqueous buffer during an experiment.
-
Possible Cause: The concentration of the compound is above its kinetic or thermodynamic solubility limit in the final assay buffer. The percentage of DMSO carried over from the stock is too low to maintain solubility.
-
Solutions:
-
Lower Final Concentration: If experimentally feasible, reduce the final working concentration of the compound.
-
pH Adjustment: The terminal amine allows for pH-dependent solubility. Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 6.0-6.5) to protonate the amine group, which should enhance solubility.
-
Use of Co-solvents: For in vivo or cell-based assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. For example, one formulation suggests 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation Strategies: For advanced applications, consider formulation techniques like creating amorphous solid dispersions (ASDs), which can significantly enhance dissolution by preventing crystallization.
-
Data Summary Table
The following table summarizes solubility data for this compound and its hydrochloride salt form, which may exhibit better aqueous solubility.
| Compound Name | Solvent | Max Solubility | Molar Concentration | Notes |
| This compound TFA | DMSO | 105.5 mg/mL | 96.97 mM | Sonication recommended. |
| This compound TFA | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 4.6 mM | Co-solvent system for in vivo use. |
| Thalidomide-O-C6-NH2 hydrochloride | DMSO | 83.33 mg/mL | 195.19 mM | Sonication recommended. |
| Thalidomide-O-C6-NH2 hydrochloride | H₂O | 25 mg/mL | 61.00 mM | Sonication recommended. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Objective: To prepare a high-concentration primary stock solution.
-
Materials:
-
This compound (TFA salt, MW ~1088.05 g/mol , check supplier for exact MW)
-
Anhydrous DMSO
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out 10.88 mg of the compound and place it into the sterile vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If particulates are present, place the vial in a water bath sonicator and sonicate for 5-10 minute intervals. Check for dissolution after each interval.
-
Once the solution is completely clear, it is ready for storage at -80°C.
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
-
Objective: To determine the concentration at which the compound begins to precipitate from an aqueous buffer after dilution from a DMSO stock.
-
Materials:
-
100 mM DMSO stock of the compound
-
Assay buffer of choice (e.g., PBS, pH 7.4)
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Clear 96-well or 384-well plates
-
-
Procedure:
-
Create a serial dilution of the 100 mM DMSO stock in a DMSO-filled 96-well plate. For example, a 2-fold dilution series from 100 mM down to ~0.1 mM.
-
In the assay plate, add the desired volume of your aqueous buffer (e.g., 99 µL).
-
Transfer a small volume (e.g., 1 µL) from the DMSO dilution plate to the corresponding wells of the assay plate, ensuring rapid mixing. This will create a final plate where the compound concentration ranges from 1 mM to 1 µM, with a final DMSO concentration of 1%.
-
Include control wells containing only buffer and 1% DMSO.
-
Immediately measure the turbidity of the plate at a suitable wavelength (e.g., 620 nm).
-
Incubate the plate at room temperature for 1-2 hours and measure again.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
-
Troubleshooting failed PROTAC conjugation reactions
Welcome to the technical support center for PROTAC synthesis and conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed PROTAC conjugation reaction?
A1: Failed PROTAC conjugation reactions often stem from several key areas:
-
Poor Reactivity of Functional Groups: The functional groups on the warhead, linker, or E3 ligase ligand may not be sufficiently reactive under the chosen reaction conditions.
-
Steric Hindrance: The three-dimensional structure of the reacting molecules can prevent the reactive groups from coming into close enough proximity for the reaction to occur.
-
Linker Issues: The length, flexibility, and chemical nature of the linker are critical. An improperly designed linker can lead to failed conjugation or a non-functional PROTAC.[1][2][3][4]
-
Impure Starting Materials: Impurities in the warhead, linker, or E3 ligase ligand can interfere with the conjugation reaction.[5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and catalyst choice can significantly impact the reaction outcome.
Q2: How do I choose the right conjugation chemistry for my PROTAC?
A2: The choice of conjugation chemistry depends on the functional groups present on your warhead, linker, and E3 ligase ligand. Common and effective methods include:
-
Amide Bond Formation: A widely used, robust method coupling a carboxylic acid with an amine using coupling reagents like HATU or HOBt.
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): A highly efficient and specific reaction between an azide (B81097) and an alkyne, often used for the final conjugation step due to its high yield and reliability.[1]
-
SNAr (Nucleophilic Aromatic Substitution): Useful for attaching linkers to aromatic rings.
-
Reductive Amination: A method to form a C-N bond by reacting a carbonyl group with an amine in the presence of a reducing agent.
Q3: My PROTAC appears to have formed, but it shows no degradation activity. What should I investigate?
A3: A lack of degradation activity in a successfully synthesized PROTAC can be due to several factors downstream of the chemistry:
-
Inefficient Ternary Complex Formation: The ultimate PROTAC may not effectively bring together the target protein and the E3 ligase to form a stable ternary complex, which is essential for ubiquitination.[6][7][8]
-
Incorrect Linker Length or Flexibility: The linker may be too short, causing steric clashes, or too long, preventing productive ubiquitination.[2][4]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[9]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, reducing the overall degradation efficiency.[7]
-
Instability: The PROTAC molecule may be unstable in the cellular environment or in the assay medium.[9]
Troubleshooting Guide: Failed Conjugation Reactions
This guide provides a structured approach to troubleshooting common issues encountered during PROTAC conjugation.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Low Reactivity of Starting Materials | 1. Confirm the identity and purity of starting materials using LC-MS and NMR. 2. Consider using more reactive derivatives of your warhead or linker. |
| Suboptimal Reaction Conditions | 1. Solvent: Ensure reactants are fully soluble. Test a range of polar aprotic (e.g., DMF, DMSO) and non-polar solvents. 2. Temperature: Some reactions require heating to overcome activation energy barriers. Conversely, sensitive reagents may require cooling. 3. pH: For reactions involving amines, ensure the pH is appropriate to have a sufficient concentration of the free base. |
| Catalyst Inactivation | 1. For reactions like CuAAC, ensure the copper catalyst is not oxidized. Use fresh catalyst or add a reducing agent like sodium ascorbate. |
| Steric Hindrance | 1. If possible, redesign the linker to be longer or more flexible. 2. Consider alternative attachment points on the warhead or E3 ligase ligand that are more accessible.[2] |
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield PROTAC conjugation reactions.
Issue 2: Multiple Products or Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions | 1. Protect sensitive functional groups on your warhead or E3 ligase ligand that may react under the conjugation conditions. 2. Lower the reaction temperature to reduce the rate of side reactions. |
| Decomposition of Starting Materials or Product | 1. Assess the stability of your compounds under the reaction conditions. 2. Use milder reaction conditions or reduce the reaction time. |
| Impure Starting Materials | 1. Purify all starting materials before the conjugation reaction using techniques like flash chromatography or HPLC.[5] |
Analytical Techniques for Purity Assessment
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the mass of the product and byproducts, and to assess purity. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure of the final PROTAC and identify any structural isomers or impurities. |
| HPLC (High-Performance Liquid Chromatography) | For purification of the final product and to assess its purity. |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolution: Dissolve the carboxylic acid-containing fragment (1 equivalent) in a suitable solvent (e.g., DMF).
-
Activation: Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir for 15-30 minutes at room temperature.
-
Addition: Add the amine-containing fragment (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[9]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).[9]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize the target protein to the loading control to determine the percentage of degradation.[9]
-
PROTAC Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. benchchem.com [benchchem.com]
Mitigating the "Hook Effect" in PROTAC Dose-Response Curves: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. Our goal is to help you understand, identify, and mitigate this common phenomenon to ensure accurate assessment of your PROTAC's potency and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which is in contrast to the typical sigmoidal curve observed with traditional inhibitors.[1][3]
Q2: What is the underlying mechanism of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC concentration is excessively high, it is more likely to independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentrations does the "hook effect" typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase being recruited, and the cell line used in the experiment.[5] However, it is often observed at concentrations in the micromolar (µM) range, and it becomes more pronounced at higher concentrations.[1] It is therefore crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[6]
Troubleshooting Guide
Problem 1: My dose-response curve for target protein degradation is bell-shaped, with decreased degradation at higher PROTAC concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader and more granular range of PROTAC concentrations. This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[2]
-
Select Optimal Concentration Range: For future experiments, use concentrations at or below the determined Dmax to ensure you are working within the productive range for ternary complex formation.[2]
-
Investigate Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. This can provide a mechanistic understanding of the observed hook effect.
-
Problem 2: I am not observing any degradation of my target protein at the concentrations tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It is possible that the concentrations you tested were either too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase, and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[7]
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[8]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Minimal degradation |
| 1 | 40% | Increasing degradation |
| 10 | 85% | Near maximal degradation |
| 100 | 92% (Dmax) | Maximal degradation |
| 1000 | 65% | Onset of Hook Effect |
| 10000 | 30% | Pronounced Hook Effect |
Table 2: Comparison of Key Degradation Parameters for Different PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | BRD4 | CRBN | 8 | 95 | Minimal hook effect observed up to 10 µM |
| PROTAC-B | BRD4 | VHL | 15 | 88 | Pronounced hook effect observed >1 µM |
| PROTAC-C | KRAS | VHL | 50 | 75 | Hook effect observed >5 µM |
Mandatory Visualizations
Caption: Mechanism of the PROTAC "hook effect" at excessive concentrations.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
Experimental Protocols
Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC and to identify the presence of a hook effect.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
Compound Treatment: Treat cells with a wide range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[11]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.[10]
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including one in the optimal range and one in the hook effect range) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and capture the ternary complex.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[1]
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.[1]
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.[1] An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques can be employed to quantitatively measure the formation and stability of the ternary complex in vitro. These assays can help to understand the cooperativity of the system and provide insights into the structural requirements for potent degradation.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[] This technique can help determine the cooperativity of the PROTAC in forming the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic information about the formation of the ternary complex, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[][13]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity between the target protein and the E3 ligase induced by the PROTAC in a cellular or in vitro setting.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
How to prevent racemization of thalidomide analogs during synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of racemization during the synthesis of thalidomide (B1683933) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What causes racemization in thalidomide and its analogs during synthesis?
A: The primary cause of racemization in thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, is the presence of an acidic proton at the chiral center (the α-carbon or C3-position) of the glutarimide (B196013) ring.[1][2] This proton can be abstracted under basic or, to a lesser extent, acidic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers, a process known as epimerization or racemization.[3] This inherent configurational instability is a significant challenge, as the molecule can racemize even under physiological conditions (pH 7.4).[4][5]
Q2: What are the primary strategies to synthesize configurationally stable thalidomide analogs?
A: There are two main strategies to create thalidomide analogs that are resistant to racemization. Both involve structural modifications to the glutarimide ring to eliminate the lability of the chiral center:
-
Substitution at the Chiral Center (α-position): This approach involves replacing the acidic α-hydrogen with a substituent that cannot be easily removed. This modification effectively prevents the formation of the enolate intermediate required for racemization.[6][7]
-
Substitution at the Adjacent Position (β-position): Introducing a substituent at the β-position (C4) of the glutarimide ring provides steric hindrance, which can protect the α-hydrogen from abstraction by a base. This modification has been shown to yield configurationally stable analogs.[6][8][9]
Q3: Which specific structural modifications have been proven effective at preventing racemization?
A: Several modifications have been successfully implemented to create chirally stable analogs:
-
α-Position (Chiral Center) Substitution:
-
Alkylation: Introducing a methyl group at the chiral center prevents racemization and has been used to study the enantiomer-specific activity on TNF-α inhibition.[7]
-
Fluorination: Replacing the hydrogen with a fluorine atom or a fluoroalkyl group results in analogs with high chiral stability.[6][10] For example, α-fluoro-4-aminothalidomide was found to be a potent, non-cytotoxic TNF-α inhibitor.[10]
-
-
β-Position (C4) Substitution:
-
Alkyl or Aryl Groups: The introduction of a methyl or phenyl group at the C4-position has been shown to be a feasible approach to overcome the inherent configurational instability of thalidomide.[6][8][9]
-
Trifluoromethyl Group: Synthesis of 4-trifluoromethyl-substituted thalidomide has produced enantiomerically pure and configurationally stable compounds.[4]
-
Q4: What general reaction conditions should be avoided to minimize racemization?
A: To minimize the risk of racemization when synthesizing analogs that still contain the acidic proton, it is crucial to carefully control the reaction conditions. You should avoid:
-
Strong Bases: Harsh basic conditions readily abstract the acidic proton. Opt for milder, non-nucleophilic organic bases when necessary.
-
Harsh Acidic Conditions: While less pronounced than with bases, strong acids can also facilitate enolization and racemization.
-
Prolonged Reaction Times at High Temperatures: Extended heating can provide the energy needed to overcome the activation barrier for epimerization.
Modern synthetic methods, such as those using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or microwave-assisted organic synthesis (MAOS), can offer milder conditions and shorter reaction times, potentially reducing the extent of racemization.[11][12]
Q5: How can I confirm the enantiomeric purity of my synthesized thalidomide analog?
A: The standard and most reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) of chiral compounds like thalidomide analogs is Chiral High-Performance Liquid Chromatography (HPLC) .[13] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[14][15] Polysaccharide-based columns, such as Chiralpak® and Lux®, are commonly used for this purpose.[14][16]
Troubleshooting Guide for Low Enantiomeric Excess (ee%)
| Problem | Potential Cause | Recommended Solution |
| Low ee% in the final product after asymmetric synthesis. | Racemization during reaction: The reaction conditions (e.g., base, solvent, temperature) are promoting epimerization of the chiral center. | • Screen milder bases (e.g., DIPEA, triethylamine) instead of strong inorganic bases (e.g., NaOH, K₂CO₃). • Conduct the reaction at a lower temperature. • Optimize the solvent to one that disfavors the enolate intermediate formation. |
| Product racemizes during purification. | Silica (B1680970) gel chromatography: Standard silica gel can be slightly acidic and may catalyze racemization. Additionally, the phenomenon of Self-Disproportionation of Enantiomers (SDE) on achiral media can lead to different enantiomeric ratios in different fractions.[17] | • Neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base (e.g., triethylamine) before use. • Consider alternative purification methods such as crystallization or preparative chiral HPLC. • When using chromatography, analyze the enantiomeric purity of all fractions, not just the pooled product. |
| Inconsistent or low ee% from the start. | Low enantiopurity of starting material: The chiral precursor used in the synthesis may not have been enantiomerically pure. | • Always verify the enantiomeric excess (ee%) of chiral starting materials (e.g., L-glutamine, substituted pyroglutamic acids) using an appropriate analytical method (like chiral HPLC) before beginning the synthesis.[1][8] |
| Racemization during workup. | Aqueous workup with non-neutral pH: Using acidic or basic aqueous solutions during the extraction and washing steps can cause racemization. | • Ensure all aqueous solutions used during workup are buffered or adjusted to a neutral pH (pH ≈ 7). • Minimize the time the compound is in contact with aqueous layers. |
Data Summary
Table 1: Strategies for Synthesizing Configurationally Stable Thalidomide Analogs
| Strategy | Position of Modification | Example Substituent | Key Benefit | Reference(s) |
| α-Substitution | Chiral Center (C3) | Methyl (-CH₃) | Prevents enolization, locking the stereocenter. | [7] |
| Chiral Center (C3) | Fluoro (-F) | Creates a highly stable chiral center. | [10] | |
| β-Substitution | Adjacent to Chiral Center (C4) | Methyl (-CH₃), Phenyl (-Ph) | Sterically hinders base access to the α-proton. | [6][8][9] |
| Adjacent to Chiral Center (C4) | Trifluoromethyl (-CF₃) | Provides steric bulk and electronic effects to stabilize the chiral center. | [4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a 4-Phenyl-Substituted Thalidomide Analog
This protocol is a generalized methodology based on the asymmetric synthesis of configurationally stable analogs.[6][8][9]
Objective: To synthesize an enantiomerically pure, 4-substituted thalidomide analog that is resistant to racemization.
Step 1: Hydrolysis of Pyroglutamic Acid
-
Reflux a solution of enantiomerically pure (2R,3S)-3-phenyl-pyroglutamic acid in 3 N HCl.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain crude (2R,3S)-3-phenylglutamic acid. Purify by recrystallization.
Step 2: Formation of N-Phthaloyl Anhydride (B1165640) and Epimerization
-
Heat a mixture of (2R,3S)-3-phenylglutamic acid and phthalic anhydride in pyridine.
-
Add acetic anhydride dropwise and continue heating. This step is crucial as it facilitates the epimerization at the α-carbon to form the desired trans-anhydride.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Filter, wash the solid with water, and dry to yield the N-phthaloyl anhydride.
Step 3: Glutarimide Ring Formation
-
Dissolve the N-phthaloyl anhydride in a suitable solvent like DMF or acetonitrile (B52724).
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) and stir at room temperature.
-
Introduce a source of ammonia (B1221849) (e.g., ammonium (B1175870) carbonate or a solution of ammonia in an organic solvent) to the reaction mixture.
-
Stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final 4-phenyl-thalidomide analog by column chromatography or recrystallization.
Step 4: Enantiomeric Purity Analysis
-
Dissolve a small sample of the final product in a suitable solvent.
-
Analyze by chiral HPLC to confirm the enantiomeric excess (ee%).
Protocol 2: Chiral HPLC Analysis of Thalidomide Analogs
This protocol provides a general framework for analyzing the enantiomeric purity of thalidomide analogs.[13][14][15][16]
Objective: To separate and quantify the (R) and (S) enantiomers of a synthesized thalidomide analog.
Instrumentation & Columns:
-
System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is recommended. Examples include:
-
Chiralpak® AD or AS
-
Lux® Amylose or Cellulose series
-
-
Detector Wavelength: Typically set around 220-254 nm.[13][16]
General Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. Common mobile phases are mixtures of hexane/isopropanol or polar organic solvents like acetonitrile or methanol, often with a small amount of an additive like diethylamine (B46881) (DEA) or acetic acid to improve peak shape.[13][16]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized analog in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Injection: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).[14]
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Visualizations
Caption: Base-catalyzed racemization of thalidomide via a planar enolate intermediate.
Caption: Troubleshooting flowchart for diagnosing sources of low enantiomeric excess.
Caption: Key strategies for the rational design of chirally stable thalidomide analogs.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient asymmetric synthesis of novel 4-substituted and configurationally stable analogues of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 13. Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Target Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when target protein degradation is low or absent in your experiments.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where you observe suboptimal or no degradation of your target protein.
Initial Checks & Common Issues
| Observation | Potential Cause | Recommended Action |
| No or low target protein degradation | Inefficient ternary complex formation | - Optimize PROTAC concentration to avoid the "hook effect". - Evaluate linker length and composition. - Confirm target protein and E3 ligase expression levels. |
| Poor cell permeability or stability of the PROTAC | - Assess cellular uptake using assays like CETSA or NanoBRET™. - Evaluate PROTAC stability with LC-MS/MS. | |
| "Unproductive" ternary complex | The geometry of the complex may not be optimal for ubiquitination. Consider redesigning the PROTAC with different linker attachment points or lengths.[1] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration | At high concentrations, binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the ternary complex.[2][3] Perform a wide dose-response experiment to identify the optimal concentration.[4] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions | Biochemical assays with purified proteins may not fully represent the cellular environment.[4] Validate findings using a combination of in vitro and in-cell assays.[4] |
| Acquired resistance to degradation | Mutations in the target protein or E3 ligase | - Sequence the target protein and E3 ligase genes to identify mutations. - Consider using a PROTAC that recruits a different E3 ligase.[5] |
| Increased drug efflux | Overexpression of efflux pumps like ABCB1 can reduce intracellular PROTAC concentration.[6] Test for and consider the use of efflux pump inhibitors.[6] |
Frequently Asked Questions (FAQs)
PROTAC Design & Optimization
Q1: How critical is the linker in a PROTAC?
A1: The linker is a critical determinant of PROTAC efficacy.[7][8] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[9][10][11] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination.[10][11]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[12] This occurs because high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[2][3] To avoid this, it is crucial to perform a dose-response analysis over a wide range of concentrations to identify the optimal concentration window for degradation.[4]
Q3: How do I choose the right E3 ligase for my target?
A3: The selection of an E3 ligase is crucial and can be cell-type specific.[13] While Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly used, expanding the repertoire of E3 ligases is an active area of research to overcome limitations like resistance and to improve tissue specificity.[13][14] The choice may depend on the expression profile of E3 ligases in the target cells and the availability of suitable E3 ligase ligands. It is often necessary to empirically test PROTACs that recruit different E3 ligases.[15]
Experimental Validation
Q4: How can I confirm that my PROTAC is forming a ternary complex?
A4: Several biophysical and cellular assays can be used to confirm ternary complex formation. These include:
-
In vitro assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, and TR-FRET.[4][7][16][17]
-
In-cell assays: NanoBRET™ and Cellular Thermal Shift Assay (CETSA) can confirm target engagement and ternary complex formation in a cellular context.[1][4]
Q5: What are the essential validation steps for a novel PROTAC?
A5: A robust validation process is necessary to confirm on-target degradation and assess off-target effects.[18] Key validation steps include:
-
Confirming degradation: Use methods like Western Blotting or mass spectrometry to quantify the reduction in target protein levels.[16][18]
-
Verifying the mechanism of action: Show that degradation is proteasome-dependent by using proteasome inhibitors (e.g., MG132) and dependent on the recruited E3 ligase using knockout cell lines or inactive control PROTACs.[16]
-
Assessing selectivity: Perform proteomics studies to identify off-target degradation events.[16][19]
Q6: My PROTAC binds to the target protein and the E3 ligase, but I don't see degradation. What could be the problem?
A6: The formation of a stable ternary complex does not guarantee degradation.[1][20] The geometry of the complex might be "unproductive," meaning the lysine (B10760008) residues on the target protein are not accessible for ubiquitination by the E3 ligase.[1][20] In this case, redesigning the PROTAC with a different linker length or attachment points may be necessary to achieve a productive orientation.[8]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to your target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.[5]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
This protocol provides a general guideline for assessing ternary complex formation in vitro.
-
Reagent Preparation:
-
Reconstitute and dilute your tagged target protein (e.g., GST-tagged) and tagged E3 ligase complex (e.g., His-tagged) in AlphaLISA buffer.
-
Prepare a serial dilution of your PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations.
-
Incubate for 1 hour at room temperature to allow for ternary complex formation.[10]
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and incubate.
-
Add AlphaLISA donor beads (e.g., anti-His) and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal intensity is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the characteristic "hook effect" curve.
-
Visualizations
Caption: The mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A logical workflow for troubleshooting low target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. marinbio.com [marinbio.com]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. portlandpress.com [portlandpress.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenge of racemization in chemical synthesis. This resource provides practical guidance in a question-and-answer format to help you select the appropriate base and reaction conditions to maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant issue in the pharmaceutical and fine chemical industries because different enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, controlling stereochemistry is crucial for the safety and efficacy of many drugs and other bioactive compounds.
Q2: How does the choice of base influence racemization?
A2: Bases can promote racemization, particularly in compounds with a stereocenter adjacent to a proton that can be removed to form a planar, achiral intermediate like an enolate. The propensity of a base to cause racemization is influenced by two main factors:
-
Basicity (pKa): Stronger bases can deprotonate the chiral center more readily, increasing the likelihood of racemization.
-
Steric Hindrance: Sterically hindered (bulky) bases are often less likely to cause racemization. Their bulk can disfavor the approach to the proton on the stereocenter or interaction with the resulting planar intermediate in a way that would lead to loss of stereochemical information.
Q3: What are non-nucleophilic, sterically hindered bases, and why are they preferred?
A3: Non-nucleophilic, sterically hindered bases are organic bases that are effective at removing protons but are poor nucleophiles due to their bulky structure. This bulkiness prevents them from participating in unwanted side reactions, such as attacking electrophilic centers in the substrate. In the context of minimizing racemization, their steric hindrance can also play a crucial role in selectively deprotonating without disturbing the chiral center. Examples include N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Q4: How do other reaction conditions, such as temperature and solvent, affect racemization?
A4: Besides the choice of base, several other factors can influence the extent of racemization:
-
Temperature: Higher temperatures generally increase the rate of racemization. Performing reactions at lower temperatures (e.g., 0 °C or below) can significantly reduce the loss of stereochemical integrity.
-
Solvent: The polarity of the solvent can impact racemization rates. Polar aprotic solvents are commonly used, but the specific choice can influence the stability of the chiral substrate and any intermediates.
-
Reaction Time: Longer reaction times increase the exposure of the chiral molecule to conditions that can cause racemization. Therefore, it is advisable to monitor the reaction and work it up as soon as it is complete.
Q5: Are there specific classes of compounds that are more susceptible to base-catalyzed racemization?
A5: Yes, compounds with an acidic proton at a stereocenter are particularly prone to racemization. This includes:
-
Carbonyl compounds: Ketones, aldehydes, esters, and amides with a chiral α-carbon are susceptible to racemization via enolate formation.
-
Amino acid derivatives: During peptide synthesis, the activated carboxylic acid of an amino acid is prone to racemization, especially for amino acids like histidine and cysteine.
-
Nitriles and nitroalkanes: Compounds with a chiral carbon adjacent to a nitrile or nitro group can also undergo racemization.
Troubleshooting Guides
Problem 1: Significant Racemization Observed in a Base-Mediated Reaction
| Possible Cause | Suggested Solution |
| Base is too strong or not sterically hindered. | Switch to a more sterically hindered and/or weaker base. For example, if you are using triethylamine, consider switching to N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Reaction temperature is too high. | Lower the reaction temperature. Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of racemization. |
| Prolonged reaction time. | Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Inappropriate solvent. | Experiment with different solvents. In some cases, less polar solvents may reduce the rate of racemization. However, solubility and reaction kinetics must also be considered. |
Problem 2: Racemization During Peptide Coupling
| Possible Cause | Suggested Solution |
| Over-activation of the carboxylic acid. | Use a coupling reagent known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts (e.g., HBTU, HATU, PyBOP), in combination with an additive. |
| Absence of a racemization suppressant. | Always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling cocktail. |
| Base-catalyzed racemization of sensitive amino acids (e.g., His, Cys). | For sensitive amino acids, consider using a more sterically hindered base like 2,4,6-collidine. Protecting the side chain of sensitive amino acids can also mitigate racemization. |
| High coupling temperature in microwave-assisted synthesis. | If using a microwave synthesizer, reduce the coupling temperature. For example, lowering the temperature from 80°C to 50°C has been shown to reduce racemization. |
Data Presentation: Comparison of Bases in Minimizing Racemization
The following tables provide a comparative summary of common organic bases and their impact on racemization in different reaction contexts.
Table 1: Properties of Common Organic Bases
| Base | Abbreviation | pKa of Conjugate Acid | Steric Hindrance |
| Triethylamine | TEA | 10.75 | Low |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75 | High |
| N-Methylmorpholine | NMM | 7.38 | Moderate |
| 2,4,6-Collidine | TMP | 7.43 | High |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 | Moderate |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | ~13 | Moderate |
| 2,6-Lutidine | 6.77 | Moderate | |
| Proton Sponge™ | 12.1 | High |
Table 2: Racemization in Phenylglycine-Containing Peptide Synthesis
Reaction: Coupling of Fmoc-Phg-OH to a resin-bound amino acid using HATU as the activator.
| Base (4 equiv.) | % D-Isomer (Racemization) |
| DIPEA | 15.3 |
| NMM | 4.8 |
| 2,4,6-Collidine (TMP) | 0.9 |
| 2,6-Lutidine | 1.8 |
Table 3: Influence of Base on α-Alkylation of a Ketone
While direct quantitative racemization data is sparse in the literature for a standardized comparison, the following provides a qualitative and semi-quantitative assessment based on product distribution in a related reaction.
Reaction: α-alkylation of 2-butanone (B6335102) with 1-propanol (B7761284) catalyzed by 5% Pd/C in aqueous medium.
| Base | Butanone Conversion (%) | Selectivity to Alkylated Ketones (%) | Comments |
| NaOH | 86 | 74 | Strong, non-hindered base. High conversion. |
| Hünig's Base (DIPEA) | 16 | 12 | Sterically hindered base. Low conversion and selectivity. |
| KF | 2 | 1 | Weak base. Very low activity. |
Note: This table illustrates the effect of the base on the overall reaction outcome, which is indirectly related to the potential for side reactions like racemization. Stronger, less hindered bases tend to promote the desired reaction but may also increase the risk of epimerization.
Experimental Protocols
Protocol 1: Minimizing Racemization in Peptide Synthesis using a Hindered Base
This protocol describes the coupling of a racemization-prone amino acid, such as Fmoc-His(Trt)-OH, using 2,4,6-collidine to minimize the formation of the D-enantiomer.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH)
-
Coupling reagent (e.g., HBTU)
-
Racemization suppressant (e.g., HOBt)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminally deprotected amino acid
-
Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using standard conditions (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Base Addition: Add 2,4,6-collidine (6 equivalents) to the activation mixture.
-
Coupling: Immediately add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups using acetic anhydride (B1165640) and a non-nucleophilic base before proceeding to the next cycle.
Protocol 2: Diastereoselective Aldol (B89426) Reaction with Minimal Epimerization
This protocol outlines a general procedure for a diastereoselective aldol reaction, a common C-C bond-forming reaction where epimerization of the product can be a concern.
Materials:
-
Ketone or aldehyde with α-protons
-
Aldehyde without α-protons (e.g., benzaldehyde)
-
Sterically hindered strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous workup solution (e.g., saturated aqueous NH4Cl)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Enolate Formation: Dissolve the ketone or aldehyde (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a freshly prepared solution of LDA (1.05 equivalents) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde without α-protons (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldol adduct.
Protocol 3: Quantification of Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric or diastereomeric ratio of a reaction product.
Materials:
-
Crude or purified reaction product
-
Racemic or diastereomeric standard of the product
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the reaction product in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic or diastereomeric standard.
-
Method Development (Screening):
-
Start with a standard mobile phase, such as 90:10 (v/v) hexane/isopropanol, at a flow rate of 1 mL/min.
-
Inject the racemic/diastereomeric standard to determine if the column and mobile phase provide separation of the stereoisomers.
-
If no separation is observed, screen different chiral columns and vary the mobile phase composition (e.g., change the alcohol modifier or its percentage).
-
-
Analysis of the Reaction Product: Once a suitable method is established, inject the solution of the reaction product.
-
Quantification:
-
Identify the peaks corresponding to each enantiomer/diastereomer based on the retention times obtained from the standard.
-
Integrate the peak areas for each stereoisomer.
-
Calculate the percentage of each stereoisomer: % Isomer = (Area of Isomer Peak / Total Area of All Stereoisomer Peaks) x 100.
-
The percentage of the undesired stereoisomer represents the extent of racemization or epimerization.
-
Mandatory Visualizations
Chiral Purity Analysis of Thalidomide Analogs using SFC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral purity analysis of thalidomide (B1683933) and its analogs using Supercritical Fluid Chromatography (SFC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: I am observing poor peak shape (tailing) for my thalidomide analog. What are the potential causes and how can I resolve this?
A1: Peak tailing in SFC for basic compounds like thalidomide analogs is often due to interactions with the stationary phase or issues with the mobile phase.[1]
-
Secondary Interactions: Residual acidic silanol (B1196071) groups on the silica-based chiral stationary phase (CSP) can interact with the basic analyte, causing tailing.
-
Solution: Add a basic additive to the mobile phase. Amines like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at low concentrations (e.g., 0.1%) can mask these active sites and improve peak shape.[2]
-
-
Mobile Phase Composition: The choice and concentration of the organic modifier can influence peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]
-
Solution: Reduce the sample concentration or the injection volume and observe if the peak shape improves.[6]
-
Q2: My chromatogram shows peak splitting for a single enantiomer. What could be the problem?
A2: Peak splitting can arise from several factors, including issues with the sample solvent, column problems, or co-eluting interferences.[6]
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly on the column.
-
Solution: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase conditions.[1]
-
-
Column Contamination or Degradation: Particulate matter from the sample or system can block the column inlet frit, or the stationary phase may be damaged.
-
Solution: Ensure proper sample filtration before injection. If contamination is suspected, try flushing the column or, if necessary, replacing it.[7]
-
-
Co-eluting Impurity: An impurity with a very similar retention time might be co-eluting with your analyte.
Q3: I am not achieving baseline separation between the enantiomers of my thalidomide analog. How can I improve the resolution?
A3: Improving resolution (Rs) requires optimizing the selectivity, efficiency, and retention of your chromatographic system.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral separation.[9] Polysaccharide-based CSPs are widely used for thalidomide analogs.[4]
-
Solution: Screen different polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® IA, AD, AS, or Chiralcel® OD, OJ).[4][10]
-
-
Mobile Phase Modifier: The type and concentration of the alcohol modifier significantly impact selectivity.
-
Temperature and Pressure: These parameters affect the density of the supercritical fluid and can influence chiral recognition.
-
Solution: Methodically vary the column temperature and backpressure to fine-tune the separation. Lower temperatures can sometimes enhance enantioselectivity.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the SFC analysis of thalidomide and its analogs?
A1: Polysaccharide-based CSPs are the most widely and successfully used for the chiral separation of thalidomide and its analogs like lenalidomide (B1683929) and pomalidomide.[4][12] Columns with amylose and cellulose derivatives, such as Chiralpak® and Chiralcel® series, are highly recommended for screening and method development.[10]
Q2: Why is SFC preferred over HPLC for chiral purity analysis of thalidomide analogs?
A2: SFC offers several advantages over traditional normal-phase HPLC for chiral separations:
-
Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used without significant loss of efficiency, leading to faster analysis times.[3][13]
-
Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled from industrial processes, making SFC a "greener" technique with less organic solvent waste.[14]
-
Unique Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC for the same CSP.[3]
Q3: Is it necessary to use an additive in the mobile phase?
A3: While not always required, additives can be crucial for achieving good peak shape and resolution, especially for basic compounds like some thalidomide analogs. Basic additives like diethylamine (DEA) are often used to suppress interactions with residual silanols on the stationary phase, thereby reducing peak tailing.[2] For acidic compounds, an acidic additive might be beneficial.
Q4: Can I use the same column for both SFC and normal-phase HPLC?
A4: Yes, most columns designed for normal-phase HPLC, particularly polysaccharide-based chiral columns, are also compatible with SFC.[15] This allows for flexibility in method development and screening across different chromatographic modes.
Experimental Protocols & Data
Table 1: Example SFC Method Parameters for Thalidomide Analogs
| Parameter | Lenalidomide | Pomalidomide | Thalidomide |
| Column | CHIRALPAK® IA-U | CHIRALPAK® IA-U | CHIRALPAK® IA-U |
| Dimensions | 50 mm x 3.0 mm I.D. | 50 mm x 3.0 mm I.D. | 50 mm x 3.0 mm I.D. |
| Mobile Phase | CO2/Methanol (50/50) | CO2/Methanol (50/50) | CO2/Methanol (50/50) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 1.5 mL/min |
| Temperature | 35°C | 35°C | 35°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Reference | [12] | [12] | [12] |
Table 2: Representative Chromatographic Results
| Compound | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Lenalidomide | ~0.5 | ~0.6 | > 2.0 |
| Pomalidomide | ~0.7 | ~0.8 | > 2.0 |
| Thalidomide | ~1.2 | ~1.5 | > 2.0 |
| Data adapted from representative chromatograms presented in the literature. |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mass-spec.chem.columbia.edu [mass-spec.chem.columbia.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. selvita.com [selvita.com]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vitro Metabolic Stability of PROTACs
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to advancing Proteolysis Targeting Chimera (PROTAC) technology. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro metabolic stability of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of poor metabolic stability in PROTACs?
A1: The metabolic instability of PROTACs is primarily driven by their susceptibility to enzymatic degradation. Key enzymes involved include Cytochrome P450s (CYPs), particularly CYP3A4, aldehyde oxidase (hAOX), and various hydrolases found in plasma and liver fractions. The large and complex structures of PROTACs often present multiple "soft spots" for metabolic attack.
Q2: How does the linker composition affect the metabolic stability of a PROTAC?
A2: The linker is a critical determinant of a PROTAC's metabolic stability and is often the most metabolically liable component. Key factors include:
-
Length: Longer, more flexible linkers, such as long alkyl or polyethylene (B3416737) glycol (PEG) chains, are generally more prone to metabolism. Shorter linkers can exhibit greater stability due to increased steric hindrance, which may limit access to metabolic enzymes.
-
Composition: Incorporating more rigid or stable chemical motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.
-
Attachment Points: The sites where the linker connects to the warhead and the E3 ligase ligand are frequent locations for metabolic reactions like N-dealkylation and amide hydrolysis.
Q3: Which E3 ligase ligand, VHL or CRBN, generally leads to more metabolically stable PROTACs?
A3: PROTACs utilizing von Hippel-Lindau (VHL) ligands tend to exhibit greater metabolic stability compared to those with Cereblon (CRBN) ligands. CRBN-recruiting PROTACs, particularly those based on thalidomide (B1683933) and its derivatives, can be susceptible to non-enzymatic hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings in aqueous solutions.
Q4: Can the metabolic stability of a PROTAC be predicted from its individual components (warhead and E3 ligase ligand)?
A4: No, the metabolic stability of a PROTAC cannot be reliably predicted from its constituent parts. The PROTAC must be studied as a whole, as the linker can introduce new metabolic liabilities, and the overall conformation of the molecule influences its interaction with metabolic enzymes.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your in vitro metabolic stability experiments.
Issue 1: Rapid Disappearance of PROTAC in Liver Microsome/Hepatocyte Stability Assays
-
Potential Cause: High intrinsic clearance due to metabolism by phase I (e.g., CYPs) and/or phase II enzymes.
-
Troubleshooting Workflow:
Caption: Workflow for addressing rapid PROTAC metabolism.
-
Possible Solutions & Methodologies:
-
Metabolite Identification: Utilize LC-MS/MS to identify the primary metabolites and pinpoint the sites of metabolic modification ("soft spots").
-
Structural Modifications:
-
Linker Rigidification: Replace flexible linkers with more rigid structures like piperazine (B1678402) or pyridine (B92270) rings.
-
Bioisosteric Replacement: Substitute metabolically liable groups with more stable isosteres. For example, replace a metabolically active C-H bond with a C-F bond.
-
Deuteration: Introduce deuterium (B1214612) at metabolic hot spots to slow down CYP-mediated metabolism through the kinetic isotope effect.
-
Blocking Groups: Introduce bulky groups near metabolic soft spots to create steric hindrance.
-
-
Issue 2: Inconsistent or Irreproducible Results in Stability Assays
-
Potential Cause: Poor solubility, aggregation, or non-enzymatic degradation of the PROTAC.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
-
Possible Solutions & Methodologies:
-
Solubility Assessment: Determine the aqueous solubility of your PROTAC in the assay buffer. If solubility is low, consider using co-solvents (ensure they don't inhibit metabolic enzymes at the final concentration) or formulation strategies.
-
Aggregation Evaluation: High concentrations of PROTACs can lead to aggregation, which can affect the free concentration available for metabolism. Use techniques like dynamic light scattering (DLS) to check for aggregates.
-
Non-Enzymatic Degradation: Some PROTACs, especially those with CRBN ligands, are susceptible to hydrolysis. Run control experiments without the enzyme source (e.g., heat-inactivated microsomes/hepatocytes) to assess non-enzymatic degradation. Also, optimize the sample quenching and analysis protocol to prevent degradation in the autosampler.
-
Issue 3: Discrepancy Between Microsomal and Hepatocyte Stability Data
-
Potential Cause: Involvement of phase II metabolism, active transport into hepatocytes, or metabolism by enzymes not present in microsomes (e.g., aldehyde oxidase).
-
Troubleshooting Workflow:
Caption: Workflow for investigating discrepancies between assay systems.
-
Possible Solutions & Methodologies:
-
Phase II Metabolism: Analyze hepatocyte assay samples for common phase II metabolites (e.g., glucuronides, sulfates).
-
Transporter Involvement: Use specific inhibitors of uptake transporters in the hepatocyte assay to see if the metabolic rate changes.
-
Non-Microsomal Enzymes: If aldehyde oxidase (AO) is suspected (e.g., for PROTACs with VHL ligands containing a thiazole (B1198619) ring), perform stability assays using liver S9 fractions or cytosol, with and without an AO inhibitor.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Metabolic Stability
| PROTAC | Linker Composition | Linker Length (Methylene Units) | Half-life (t1/2) in min |
| R1 | Straight-chain alkyl | 4 | 135 |
| R2 | Straight-chain alkyl | 8 | 18.2 |
| Data adapted from BOC Sciences, 2023. |
Table 2: Comparative Metabolic Stability of PROTACs with Different E3 Ligase Ligands
| PROTAC Pair | Target | E3 Ligase Ligand | Half-life (t1/2) in Human Hepatocytes (min) |
| PROTAC 5 | BET | Thalidomide (CRBN) | < 20 |
| PROTAC 10 | BET | VHL | > 240 |
| PROTAC 16 | CK2 | Thalidomide (CRBN) | ~40 |
| PROTAC 18 | CK2 | VHL | > 240 |
| PROTAC 21 | PARP | Thalidomide (CRBN) | ~60 |
| PROTAC 22 | PARP | VHL | > 240 |
| Data adapted from Goracci et al., 2020. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of phase I metabolic degradation of a PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one high and one low clearance)
-
Acetonitrile (B52724) with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer (final DMSO concentration <1%).
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
Objective: To determine the overall metabolic stability of a PROTAC, including both phase I and phase II metabolism.
Materials:
-
Test PROTAC
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Control compounds
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in incubation medium.
-
Incubation: Add the test PROTAC to the hepatocyte suspension at a final concentration (e.g., 1 µM) and incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Stop the reaction by adding the aliquots to cold acetonitrile with an internal standard.
-
Sample Preparation: Process the samples as described in the HLM protocol.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent PROTAC.
-
Data Analysis: Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, primarily due to the action of hydrolases.
Materials:
-
Test PROTAC
-
Plasma (human, mouse, rat, etc.)
-
Control compounds
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Add the test PROTAC to plasma and incubate at 37°C.
-
Time Points: Sample the mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Preparation: Process the samples to remove precipitated proteins.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC.
-
Data Analysis: Determine the percentage of PROTAC remaining over time and calculate the half-life.
Mandatory Visualizations
Caption: Key metabolic pathways for PROTAC degradation.
Caption: General workflow for in vitro metabolic stability assays.
Validation & Comparative
A Researcher's Guide to Validating On-Target Protein Degradation by Quantitative Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics-based methods for validating the efficacy and specificity of targeted protein degradation (TPD). We will delve into the experimental data and detailed protocols necessary to assess on-target degradation and potential off-target effects of novel degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
The validation of a targeted protein degrader is a critical process that aims to confirm several key aspects of its mechanism of action:
-
Target Engagement: The degrader must bind to both the protein of interest (POI) and the E3 ligase.[1]
-
Ternary Complex Formation: The degrader must facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[1][2]
-
Ubiquitination: The formation of the ternary complex should lead to the poly-ubiquitination of the POI.[1][3]
-
Proteasome-Dependence: The degradation of the POI should be mediated by the proteasome.[1]
Quantitative mass spectrometry-based proteomics has emerged as a powerful, unbiased tool for this purpose, offering a global view of the proteome-wide effects of a degrader.[4] This guide will compare the most common quantitative proteomics approaches and provide a framework for their application in TPD studies.
Quantitative Proteomics Methodologies: A Comparison
Several quantitative proteomics workflows can be employed to validate on-target protein degradation. The choice of method often depends on factors such as the desired level of multiplexing, sensitivity, and the specific research question. The most common techniques include Tandem Mass Tag (TMT) labeling, Label-Free Quantification (LFQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) |
| Principle | Isobaric chemical tags are used to label peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. | The relative protein abundance is determined by comparing the signal intensities or spectral counts of peptides across different runs. | Cells are metabolically labeled with "heavy" or "light" amino acids. The mass shift of the labeled peptides allows for direct quantification of protein abundance ratios. |
| Multiplexing | High (up to 18-plex or more) | Low (requires individual runs per sample) | Moderate (typically 2-3 states) |
| Precision | High | Moderate | High |
| Sample Prep | More complex due to labeling steps | Simpler | Requires metabolic labeling of cells, which can be time-consuming and not suitable for all cell types. |
| Throughput | High | Low | Moderate |
| Ideal For | Dose-response and time-course studies with multiple conditions. Identifying off-target effects across the proteome. | Simpler experimental designs with fewer samples. | Comparing two or three conditions with high accuracy. |
Experimental Workflow for TPD Validation
A typical quantitative proteomics workflow for validating on-target protein degradation involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
TMT-Based Quantitative Proteomics Protocol
This protocol provides a general framework for a TMT-based proteomics experiment to assess the effects of a degrader on the proteome.
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the degrader at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).[4]
-
Protein Extraction and Digestion : Harvest and wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides overnight using trypsin.[4]
-
TMT Labeling and Sample Pooling : Label the digested peptides with the respective TMT reagents according to the manufacturer's instructions. Quench the labeling reaction and pool the labeled samples.
-
Peptide Fractionation : To reduce sample complexity, fractionate the pooled peptides using basic reversed-phase chromatography.
-
LC-MS/MS Analysis : Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis : Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[5] Search the data against a relevant protein database to identify peptides and proteins. Quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.[5]
Orthogonal Validation: Western Blotting
It is crucial to validate the proteomics findings with an independent method. Western blotting is a commonly used technique for this purpose.
-
Sample Preparation : Treat cells and lyse them as described above.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific to the protein of interest. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Quantification : Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify the band intensities using densitometry software.[1]
Data Presentation: Quantitative Proteomics Results
The results of a quantitative proteomics experiment can be summarized in tables to clearly present the on-target and off-target effects of the degrader.
Table 1: On-Target Degradation of POI-1 by Degrader-X
| Treatment | Fold Change vs. Vehicle | p-value |
| Degrader-X (10 nM) | -4.2 | < 0.001 |
| Degrader-X (100 nM) | -15.8 | < 0.0001 |
| Degrader-X (1 µM) | -14.9 | < 0.0001 |
| Inactive Control (1 µM) | -1.1 | > 0.05 |
Table 2: Top 5 Off-Target Proteins Degraded by Degrader-X (1 µM)
| Protein | Fold Change vs. Vehicle | p-value |
| Protein A | -3.1 | < 0.01 |
| Protein B | -2.8 | < 0.01 |
| Protein C | -2.5 | < 0.05 |
| Protein D | -2.2 | < 0.05 |
| Protein E | -2.1 | < 0.05 |
Signaling Pathway Analysis
Quantitative proteomics data can also be used to understand the downstream consequences of target protein degradation on cellular signaling pathways.
By providing a global and unbiased view of the proteome, quantitative proteomics is an indispensable tool for the rigorous validation of targeted protein degraders.[4] Combining these powerful techniques with orthogonal validation methods ensures a comprehensive understanding of a degrader's efficacy, selectivity, and mechanism of action, which is essential for the development of novel therapeutics.
References
A Head-to-Head Comparison of Linker Compositions: PEG vs. Alkyl Chains in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective, data-driven comparison of two common linker classes: hydrophilic polyethylene (B3416737) glycol (PEG) chains and more hydrophobic alkyl chains.
The fundamental difference between these linker types lies in their physicochemical properties. PEG linkers are known for their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and in vivo half-life of a drug conjugate.[1][][3] In contrast, alkyl chains are more hydrophobic and can influence the cell permeability and conformational rigidity of the molecule.[4][5] The optimal choice of linker is highly dependent on the specific application, the properties of the payload, and the desired therapeutic outcome.[4]
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance data from studies comparing PEGylated and non-PEGylated (e.g., alkyl-based or hydrophobic) linkers in ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
Table 1: Impact of Linker Composition on ADC Pharmacokinetics and Efficacy
| Linker Type | Conjugate | In Vivo Half-Life | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Hydrophobic (SMCC) | ZHER2 affibody-MMAE | Baseline | Not specified | Slower tumor growth | [6] |
| PEG (4 kDa) | ZHER2 affibody-MMAE | 2.5-fold increase vs. SMCC | 4.5-fold reduction vs. no PEG | Significant tumor regression | [6][7] |
| PEG (10 kDa) | ZHER2 affibody-MMAE | 11.2-fold increase vs. SMCC | 22-fold reduction vs. no PEG | Significant tumor regression | [6][7] |
| PEG-modified | 7300-LP2004 (Camptothecin-based) | Not specified | 32.17 nM | Not specified | [8] |
| Non-PEGylated | 7300-Deruxtecan (Camptothecin-based) | Not specified | 124.5 nM | 103.95% TGI | [8] |
Note: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a commonly used hydrophobic crosslinker.
Proteolysis Targeting Chimeras (PROTACs)
Table 2: Influence of Linker Composition on PROTAC Degradation Efficiency
| Linker Type | PROTAC System | DC50 | Dmax | Reference |
| Alkyl Chain (9 atoms) | VHL and CRBN ligands | Concentration-dependent decrease | Not specified | [9] |
| PEG (3 units) | VHL and CRBN ligands | Weak degradation | Not specified | [9] |
| Flexible (Alkyl/Ether) | TBK1 PROTACs (<12 atoms) | No degradation | Not specified | [9] |
| Flexible (Alkyl/Ether) | TBK1 PROTACs (12-29 atoms) | Submicromolar | 96% (for 21-atom linker) | [9] |
| Flexible (PEG) | Not specified | More potent than alkyl | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are representative protocols for key experiments.
ADC Conjugation via Cysteine Alkylation
This protocol describes a general method for conjugating a linker-payload to an antibody through reduced cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Linker-Payload Activation (if necessary):
-
Dissolve the linker-payload construct in an organic solvent like DMSO.
-
If the linker has a carboxylic acid group, activate it using EDC/NHS chemistry.
-
-
Conjugation Reaction:
-
Add the activated linker-payload to the reduced antibody solution.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and other reagents.
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
-
Cell Culture:
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Add the ADC dilutions to the cells and incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Western Blotting for PROTAC-Mediated Protein Degradation
This method quantifies the reduction of a target protein following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General structure of an ADC with PEG vs. Alkyl linkers.
Caption: PROTAC-mediated protein degradation workflow.
Caption: General workflow for comparing linker compositions.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linker Length in PROTAC Efficacy: A Head-to-Head Comparison
A deep dive into the experimental data reveals that the length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's degradation efficiency and potency. An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. This complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1] This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
PROTAC Signaling Pathway and Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The formation of a ternary complex (E3 ligase:PROTAC:POI) brings the E3 ligase in close proximity to the target protein, leading to its polyubiquitination.[5][6] This ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[4][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
The "Hook Effect"
A phenomenon known as the "hook effect" is often observed in PROTAC experiments, where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][8] Optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation are key strategies to mitigate the hook effect.[1]
Comparative Analysis of PROTACs with Varying Linker Lengths
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[9] The following tables summarize experimental data from studies investigating the impact of linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[2][10] The PROTACs utilized a ligand for ERα and recruited the von Hippel-Lindau (VHL) E3 ligase.[2]
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 9 | Less Effective | [7][11] |
| PEG | 12 | Effective | [7][11] |
| PEG | 16 | Most Potent | [7][10][11] |
| PEG | 19 | Less Effective | [7][11] |
| PEG | 21 | Less Effective | [7][11] |
Data synthesized from multiple sources referencing the original study.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [9] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [9] |
| Alkyl/Ether | 21 | 3 | 96 | [9] |
| Alkyl/Ether | 29 | 292 | 76 | [9] |
Table 3: Impact of Linker Length on PI3K/mTOR Degradation
A recent study explored dual-targeting PROTACs for PI3K and mTOR. Preliminary structure-activity relationship (SAR) analysis revealed that flexible linkers like PEG or alkyl chains showed superior degradation efficiency.[12] For the dual degrader GP262, which utilized a C8 alkyl linker, the following degradation metrics were observed in MDA-MB-231 cells after 24 hours of treatment.[12]
| Target Protein | DC50 (nM) | Dmax (%) | Reference |
| p110α (PI3K) | 227.4 | 71.3 | [12] |
| p110γ (PI3K) | 42.23 | 88.6 | [12] |
| mTOR | 45.4 | 74.9 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[4]
Figure 2: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[13] Allow cells to adhere overnight.[13] Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours).[4][13] Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[4] Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][13] Scrape the cells and collect the lysate.[4] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[4] Collect the supernatant containing the protein lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][13]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[4] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.[4]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane with TBST.[4]
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[4] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[3][13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is a key technique to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).[14]
Figure 3: Experimental workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target protein.[14]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[14]
-
Pre-clearing the Lysate: (Optional) To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[3][14] Centrifuge and collect the supernatant.[14]
-
Immunoprecipitation: Add a primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) to the pre-cleared lysate.[14] As a negative control, use a non-specific IgG antibody.[14] Incubate overnight at 4°C with gentle rotation.[14]
-
Capture of Immune Complexes: Add Protein A/G agarose or magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[3][14]
-
Washing: Pellet the beads and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.[3][14]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.[3]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing with an antibody against the target protein to detect its presence in the immunoprecipitated complex.[3]
Cell Viability Assay
Cell viability assays are used to assess the cytotoxic effects of PROTACs on cancer cells.[15][16]
Protocol (using a reagent like CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations.[5] Include a vehicle-only control.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[5]
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[5]
-
Signal Detection: Measure the luminescent or fluorescent signal using a plate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[5]
Conclusion
The length of the linker is a paramount design consideration in the development of effective PROTACs. The experimental data clearly demonstrate that even subtle changes in linker length can have a profound impact on the degradation potency and efficacy of these molecules. A systematic approach to linker optimization, exploring a range of lengths and compositions, is crucial for identifying PROTACs with optimal therapeutic potential. The protocols provided in this guide offer a framework for the robust evaluation of novel PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Non-Thalidomide Cereblon Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex for targeted protein degradation has revolutionized modern drug discovery. While thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have been the cornerstone of CRBN-based therapeutics, the development of novel, non-thalidomide ligands is rapidly gaining momentum. These new chemical entities aim to overcome the limitations of IMiDs, such as their inherent chemical instability and induction of off-target "neosubstrate" degradation, by offering improved physicochemical properties, selectivity, and novel structural scaffolds for the design of next-generation molecular glues and Proteolysis Targeting Chimeras (PROTACs).
This guide provides an objective comparison of emerging non-thalidomide CRBN ligands with their traditional counterparts, supported by experimental data and detailed methodologies for their evaluation.
Performance Comparison of CRBN Ligands
The efficacy of a CRBN ligand, whether as a molecular glue or as part of a PROTAC, is determined by its binding affinity to CRBN, its ability to form a stable ternary complex with the target protein, and its efficiency in inducing target protein degradation. The following tables summarize key quantitative data for representative novel non-thalidomide ligands compared to the well-established pomalidomide.
| Ligand Type | Compound | CRBN Binding Affinity (IC50/Kd) | Target Protein | Degradation (DC50) | Max Degradation (Dmax) | Key Features |
| Thalidomide Analog | Pomalidomide | ~157 nM (Kd)[1] | IKZF3 | 8.7 nM[2] | >95%[2] | High-affinity binder, well-characterized, known neosubstrate degradation. |
| Benzamide-Type | Compound 11d | 1.8 µM (IC50) | - | - | - | Conformationally locked, enhanced chemical stability, reduced neosubstrate degradation.[3][4] |
| Benzamide-Type | Compound 11e | 2.5 µM (IC50) | - | - | - | Similar to 11d, provides a novel scaffold for PROTAC design.[3][4] |
| Phenyl Glutarimide | Representative Cpd. | Retained CRBN affinity | BRD4, Kinases | Potent Degradation | - | Improved chemical stability over phthalimide-based ligands.[3][4] |
| Cyclimid (Degron-inspired) | JQ1-FcQ | < 100 nM (Kd) | BRD4 | Potent Degradation | - | Mimics natural degrons, offers a diverse range of binding affinities.[5] |
| Cyclimid (Degron-inspired) | JQ1-FcN | < 100 nM (Kd) | BRD4 | Potent Degradation | - | Demonstrates that both 5- and 6-membered cyclic imides are effective.[5] |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for CRBN-engaging compounds involves the formation of a ternary complex, which brings a target protein into proximity with the CRL4-CRBN E3 ubiquitin ligase, leading to the target's polyubiquitination and subsequent degradation by the 26S proteasome.[2] This process is often referred to as "induced proximity."
Caption: Cereblon-Mediated Protein Degradation Pathway.
The evaluation of novel CRBN ligands follows a structured workflow to characterize their binding, ternary complex formation, and degradation efficacy.
Caption: Workflow for Evaluating Novel CRBN Ligands.
The concept of "molecular glue" describes how the ligand alters the surface of CRBN to induce binding to a neosubstrate, a protein not typically recognized by the E3 ligase.
Caption: The Molecular Glue Concept.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel CRBN ligands. Below are outlines for key experiments.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a ligand to CRBN by measuring the disruption of FRET between a donor and acceptor fluorophore.[6][7][8]
-
Principle: A terbium (Tb)-labeled anti-tag antibody (donor) binds to a tagged CRBN protein, and a fluorescently labeled tracer ligand (acceptor) binds to the CRBN active site. In the absence of a competing ligand, FRET occurs. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Tagged (e.g., GST- or His-tagged) recombinant human CRBN/DDB1 complex.
-
Tb-labeled anti-tag antibody (e.g., anti-GST).
-
Fluorescently labeled CRBN tracer (e.g., Alexa Fluor 488-labeled ligand).
-
Assay buffer (e.g., 50 mM HEPES, 200 mM NaCl, 0.01% BSA, 1 mM DTT, pH 7.5).
-
384-well, low-volume microplates.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add a fixed concentration of the tagged CRBN protein and the Tb-labeled antibody to the wells.
-
Add the fluorescent tracer to the wells.
-
Add the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to reach equilibrium.[6][7]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
-
Ternary Complex Formation Assay (NanoBRET®)
This live-cell assay monitors the formation of the ternary complex between the target protein, the degrader, and CRBN.[9][10][11]
-
Principle: The target protein is fused to NanoLuc® luciferase (the energy donor), and CRBN is fused to HaloTag® protein, which is labeled with a fluorescent acceptor. Formation of the ternary complex brings the donor and acceptor into proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[9][10]
-
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-target protein fusion and HaloTag®-CRBN fusion.
-
Transfection reagent.
-
NanoBRET® Nano-Glo® Substrate and HaloTag® 618 Ligand.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Test compounds.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired time.
-
Add the HaloTag® 618 Ligand and NanoBRET® Nano-Glo® Substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor signal / donor signal) and convert to milliBRET units (mBU). Plot mBU values against compound concentration.
-
Cellular Degradation Assay (Western Blot)
This assay determines the ability of a compound to induce the degradation of a target protein in cells.
-
Principle: Cells are treated with the test compound, and the level of the target protein is quantified by immunoblotting.
-
Materials:
-
Cancer cell line expressing the target protein of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Primary antibody against the target protein and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and chemiluminescence imager.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The exploration of non-thalidomide Cereblon ligands represents a significant advancement in the field of targeted protein degradation. Novel scaffolds such as benzamides and cyclimids offer the potential for enhanced chemical stability, improved selectivity, and a reduction in the off-target effects associated with traditional IMiDs. The rigorous application of the described experimental protocols is essential for the comprehensive evaluation of these next-generation CRBN modulators, paving the way for the development of safer and more effective protein-degrading therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-amido-C6-NH2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Thalidomide-O-amido-C6-NH2 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthetic cereblon-based E3 ligase ligand-linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound, like its parent compound thalidomide (B1683933), should be handled with extreme caution due to its potential reproductive toxicity.[1][2][3][4] All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[5]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are categorized as cytotoxic and teratogenic compounds.[6][7][8][9] The primary health concern is their potential to cause severe birth defects.[1][4] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Key Hazards:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[1][4]
-
Cytotoxicity: Can inhibit or prevent cell function.[10]
-
Environmental Hazard: Potential to harm aquatic life and ecosystems if not disposed of correctly.
Due to these risks, this compound must be treated as hazardous waste, with high-temperature incineration being the recommended final disposal method.[10][11]
Data Presentation
| Property | Value | Source |
| Compound Name | This compound TFA | [12] |
| Molecular Formula | C29H31F3N4O7 (as TFA salt) | |
| Primary Use | Synthesized E3 ligase ligand-linker conjugate for PROTAC development | [12] |
| Known Hazards | Based on thalidomide: Known human teratogen, potential for reproductive harm.[3][4] | |
| Recommended PPE | Double nitrile gloves, safety goggles or face shield, lab coat. | [13] |
| Disposal Method | High-temperature incineration.[10][11] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe segregation, collection, and packaging of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat, when handling the compound or its waste.[13]
-
All handling of the dry powder or solutions should be done in a certified chemical fume hood to minimize inhalation risk.[5]
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[5][6] The label should include "Hazardous Waste: this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the accumulation start date.[5][11][14] In many regions, containers for cytotoxic waste are color-coded, often with purple lids.[14][15]
-
Solid Waste: Place all disposable materials that have come into contact with the compound, such as contaminated gloves, weigh boats, pipette tips, and bench paper, into the designated solid hazardous waste container.[6][13]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[5][13]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[6][10][14]
3. Decontamination:
-
Decontaminate all non-disposable labware (e.g., glassware) and work surfaces that have come into contact with the compound. Consult your EHS department for a validated decontamination procedure. If one is not available, the labware should be disposed of as hazardous waste.[5]
4. Container Management and Storage:
-
Keep all hazardous waste containers securely sealed when not in use.[5]
-
Store the containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by your institution's hazardous waste management service.[5] This area should be clearly marked as a hazardous waste accumulation site.
5. Documentation and Disposal:
-
Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal.[5]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. The waste will be transported by certified professionals to a permitted treatment facility for high-temperature incineration.[11]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. UBC [riskmanagement.sites.olt.ubc.ca]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. danielshealth.ca [danielshealth.ca]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. This compound TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Essential Safety and Operational Guide for Handling Thalidomide-O-amido-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-O-amido-C6-NH2, a thalidomide-based cereblon E3 ubiquitin ligase ligand used in the synthesis of PROTACs.[1][2] Due to its structural similarity to thalidomide (B1683933), this compound must be handled with extreme caution, assuming it carries similar risks, including potential reproductive toxicity.[3][4][5] Adherence to all institutional and local regulations for hazardous waste disposal is mandatory.[3]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment to prevent skin contact, eye exposure, and inhalation.[6][7] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Head-to-toe protection is essential.[8] Look for features like integrated shoe covers, thumb loops, and a hood for comprehensive coverage.[8] Garments made of materials like DuPont™ Tyvek® offer excellent protection against solid pharmaceutical ingredients.[9] |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. |
| Respiratory Protection | Respirator | An N95 respirator is the minimum requirement.[8] For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[10][11] Surgical masks do not offer adequate protection.[8] |
| Eye Protection | Goggles | Chemical splash goggles are required to protect against spills and splashes.[8] Standard eyeglasses or safety glasses without side shields are not sufficient.[8] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles to provide full facial protection, especially when there is a risk of splashes.[8] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[8] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Training: All personnel must receive training on the specific hazards of thalidomide and its analogs, as well as the proper procedures for handling and disposal, before beginning any work.[6]
-
Emergency Plan: An emergency plan for spills and accidental exposures must be in place and clearly understood by all personnel.[3]
2.2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a containment glove bag to prevent inhalation of dust particles.[10]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]
Disposal Plan: Step-by-Step Procedures
3.1. Waste Segregation and Collection:
-
Hazardous Waste Stream: All solid waste, including contaminated gloves, coveralls, and labware, must be disposed of in a designated hazardous waste container.[3]
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[3]
3.2. Waste Storage and Disposal:
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[3]
-
Documentation: Maintain a detailed log of all generated waste, including the quantity and date.[3]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[3]
Spill and Emergency Procedures
4.1. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Use an appropriate absorbent material to contain the spill.[3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent.[3]
4.2. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. aiha.org [aiha.org]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
